Boric acid, pinacol ester
Description
Significance in Organoboron Chemistry
The importance of boric acid, pinacol (B44631) ester in organoboron chemistry is intrinsically linked to its role as a key building block in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. acs.org This reaction, which forges carbon-carbon bonds, is fundamental to the construction of complex organic molecules, including many pharmaceutical agents.
Pinacol boronate esters, such as boric acid, pinacol ester, offer several advantages over their corresponding boronic acids. rsc.org They exhibit greater chemical stability, which is crucial for withstanding various reaction conditions and for the purification of the compounds. acs.orgrsc.org This enhanced stability is attributed to the bulky pinacol group, which protects the boron atom. acs.orgacs.org While acyclic boronic esters are prone to hydrolysis, the cyclic structure of pinacol boronate esters makes them more robust. acs.org This stability allows them to be used in multi-step synthetic sequences where the boron functionality needs to be preserved through several chemical transformations. acs.org
The utility of pinacol boronate esters extends to their favorable reactivity in cross-coupling reactions. While boronic acids are generally more reactive, the stability of pinacol esters often makes them the preferred reagent, especially for unstable substrates like certain heterocyclic derivatives that are prone to decomposition. rsc.orgnih.govresearchgate.net For instance, the 2-pyridyl moiety, which is notoriously unstable as a boronic acid, can be effectively used in cross-coupling reactions as its pinacol boronate ester. rsc.org
Furthermore, the development of the Miyaura borylation reaction has made the synthesis of pinacol boronate esters highly accessible. rsc.orgorganic-chemistry.org This palladium-catalyzed reaction allows for the direct conversion of aryl and vinyl halides into their corresponding pinacol boronate esters using bis(pinacolato)diboron (B136004) (B₂pin₂), a commercially available and stable reagent. rsc.orgorganic-chemistry.org The mild conditions and high functional group tolerance of this reaction have significantly contributed to the widespread availability and use of a diverse range of pinacol boronate esters. organic-chemistry.org
The unique properties of this compound have also been leveraged in the synthesis of important pharmaceutical compounds. For example, it has been employed in the late-stage synthesis of kinase inhibitors like ABT-869 and the potent MET/ALK inhibitor, Crizotinib, highlighting its importance in drug discovery and development. nih.gov
Evolution of Boron Reagents in Organic Synthesis
The field of organic synthesis has witnessed a significant evolution in the use of boron-containing reagents over the past several decades. acs.orgresearchgate.net Organoboron compounds were first utilized in organic synthesis around 60 years ago and have since become one of the most versatile and widely studied families of reagents. researchgate.net
The journey began with the development of hydroboration reactions, which allowed for the conversion of alkenes and alkynes into organoboranes. acs.org These early organoboranes, however, had limitations in terms of their stability and reactivity.
A pivotal moment in the evolution of boron reagents came with the advent of the Suzuki-Miyaura cross-coupling reaction. libretexts.orgnih.gov The first examples of this reaction, reported in 1979, utilized catechol boronic esters. nih.gov Subsequently, in 1981, it was demonstrated that boronic acids could also serve as effective coupling partners. nih.govlibretexts.org By the 1990s, boronic acids had become the reagents of choice for many applications, particularly for aryl-aryl couplings, due to their enhanced reactivity and high atom economy. rsc.org
Despite the popularity of boronic acids, their inherent instability and challenges with purification for certain substrates led to the search for more robust alternatives. rsc.orgresearchgate.net This is where pinacol boronate esters gained prominence. rsc.org The development of the Miyaura borylation reaction provided a straightforward and efficient method for their synthesis, making them readily accessible. rsc.orgorganic-chemistry.org The superior stability of pinacol esters compared to boronic acids, especially for substrates prone to protodeboronation (the cleavage of the carbon-boron bond), made them indispensable for certain synthetic challenges. rsc.orgyonedalabs.com
The evolution of boron reagents continues with the development of new and improved derivatives. For example, N-methyliminodiacetic acid (MIDA) boronates have been introduced as exceptionally stable boron reagents that can be easily purified by chromatography and are compatible with a wide range of reaction conditions. acs.orgyonedalabs.com This allows for iterative cross-coupling strategies, where different fragments can be sequentially added to a molecule. yonedalabs.com Other specialized boron reagents, such as organotrifluoroborates, have also been developed, each with its own unique set of properties and applications. rsc.org
The ongoing development of novel boron-based reagents, including silylboranes, cyanoboranes, and alkynylboranes, continues to expand the toolkit available to synthetic chemists, enabling the efficient construction of increasingly complex molecules. jst.go.jpjst.go.jpresearchgate.net
Structure
2D Structure
Properties
IUPAC Name |
2-hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BO3/c1-5(2)6(3,4)10-7(8)9-5/h8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPNDIHOQDQVNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327249 | |
| Record name | Boric acid pinacol ester | |
| Source | EPA DSSTox | |
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Molecular Weight |
143.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25240-59-9 | |
| Record name | 2-Hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boric acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boric acid, pinacol ester | |
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| Record name | 2-Hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies for Boric Acid, Pinacol Ester Derivatives
Conventional Approaches
Conventional methods for synthesizing boric acid, pinacol (B44631) ester derivatives are well-established and widely employed in organic chemistry. These techniques primarily involve the addition of a boron-hydrogen bond across a double or triple bond (hydroboration) or the substitution of a halogen atom with a boryl group.
Hydroboration is a powerful and versatile reaction that forms the cornerstone of organoboron chemistry. It involves the syn-addition of a hydroborane, such as pinacolborane (HBpin), to an unsaturated functional group. This process is often catalyzed and can exhibit high levels of regio- and stereoselectivity, making it a highly valuable tool for the synthesis of a wide array of pinacol boronate esters.
The hydroboration of alkenes and alkynes is a direct and atom-economical method for the preparation of alkyl and alkenyl pinacol boronate esters, respectively. semanticscholar.orgorganic-chemistry.orgorganic-chemistry.org This reaction can be catalyzed by a variety of transition metals, as well as by main group elements and even under metal-free conditions. semanticscholar.orgorganic-chemistry.org
The reaction typically proceeds with anti-Markovnikov regioselectivity for terminal alkenes and alkynes, placing the boron atom at the less substituted carbon. organic-chemistry.orgnih.gov For internal alkynes, the stereochemistry of the resulting alkenyl boronate ester can often be controlled to favor the syn-addition product. organic-chemistry.org
Catalytic Systems for Hydroboration of Olefins and Alkynes
| Catalyst System | Substrate | Product Type | Key Features |
| Manganese(I) Alkyl Complex | Terminal Alkenes | Alkyl Boronate Ester | Anti-Markovnikov selectivity. nih.gov |
| Manganese(I) Alkyl Complex | Terminal Alkynes | trans-1,2-Diborylated Alkene | Excellent trans-1,2-selectivity. nih.gov |
| Borane (B79455) Adducts (H₃B·THF or H₃B·SMe₂) | Terminal Alkenes/Alkynes | Linear Alkyl/Alkenyl Boronate Ester | High regioselectivity, comparable to transition-metal catalysis. organic-chemistry.orgorganic-chemistry.org |
| Silver Acetate (AgOAc) | Alkenes, 1,3-Dienes, Alkynes | Alkyl-, Allyl-, and (E)-Alkenylboronate Esters | Anti-Markovnikov, regio- and stereoselective. organic-chemistry.orgorganic-chemistry.org |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | Terminal Aromatic Alkynes | (E)-2-Arylethenylboronic Acid Pinacol Ester | Catalyzes the reaction of less reactive aromatic alkynes. ajuronline.org |
| Palladium Catalysis | Terminal Alkenes | trans-Alkenyl Boronic Esters | Boryl-Heck reaction using catecholchloroborane followed by transesterification. nih.gov |
A study demonstrated the use of simple, commercially available borane adducts, such as H₃B·THF and H₃B·SMe₂, to catalyze the hydroboration of terminal alkenes and alkynes with pinacolborane, yielding linear boronic esters with high regioselectivity. organic-chemistry.orgorganic-chemistry.org This method shows good functional group tolerance, accommodating esters, amines, ethers, and halides. organic-chemistry.orgorganic-chemistry.org Another approach utilizes a manganese(I) alkyl complex as a catalyst, which effectively promotes the anti-Markovnikov hydroboration of terminal alkenes and the trans-1,2-diboration of terminal alkynes with pinacolborane. nih.gov For less reactive terminal aromatic alkynes, 9-borabicyclo[3.3.1]nonane (9-BBN) has been employed as a catalyst to achieve good yields of the corresponding (E)-alkenylboronic acid pinacol esters. ajuronline.org
The hydroboration of carbonyl compounds (aldehydes and ketones) and imines provides a direct route to the corresponding alkoxypinacolboronate esters and aminoboranes, which can be subsequently hydrolyzed to alcohols and amines, respectively. acs.orgresearchgate.net This transformation is a key method for the reduction of these functional groups. nih.gov
Various catalytic systems have been developed to facilitate the hydroboration of C=O and C=N bonds. These include catalysts based on transition metals, main group elements, and rare-earth metals. researchgate.net For instance, titanocene (B72419) bis(catecholborane) has been shown to catalyze the room-temperature hydroboration of aryl aldehydes and ketones with pinacolborane, producing alkoxypinacolboronate esters in moderate to high yields. acs.org This system displays a preference for the hydroboration of C=O bonds over C=C bonds. acs.org
In a metal-free approach, choline-based ionic liquids, such as [Cho][OAc], have been investigated as organocatalysts for the hydroboration of ketones, aldehydes, and carboxylic acids with pinacolborane. chemrxiv.org This method is noted for its use of a biobased, reusable catalyst and its tolerance for various functional groups. chemrxiv.org Similarly, lithium bromide (LiBr) has been reported as an inexpensive and efficient catalyst for the hydroboration of both aldimines and ketimines with pinacolborane at room temperature, affording excellent yields of the corresponding secondary amines after hydrolysis. rsc.org
Selected Catalytic Systems for Hydroboration of Carbonyls and Imines
| Catalyst | Substrate | Key Features |
| Titanocene bis(catecholborane) | Aryl Aldehydes and Ketones | Chemoselective for C=O over C=C bonds. acs.org |
| [Cho][OAc] (Choline Acetate) | Ketones, Aldehydes, Carboxylic Acids | Organocatalytic, biobased, and reusable. chemrxiv.org |
| Lithium Bromide (LiBr) | Aldimines and Ketimines | Inexpensive, mild conditions, high yields of secondary amines. rsc.org |
| Tris[3,5-bis(trifluoromethyl)phenyl]borane (B12567349) (BArF₃) | Imines | Metal-free, proceeds at room temperature without an external Lewis base. acs.org |
| Pincer-type Phosphorus Compound | Imines | Metal-free catalytic hydroboration. rsc.org |
The hydroboration of nitriles offers a synthetic pathway to borylated amines. researchgate.net This reaction typically involves the addition of a B-H bond across the carbon-nitrogen triple bond. Zinc complexes supported by bis(diiminate) ligands have been demonstrated to catalyze the hydroboration of nitriles and carbodiimides using pinacolborane. researchgate.net Mechanistic studies suggest the reaction proceeds through a tricoordinated zinc hydride intermediate. researchgate.net
The direct hydroboration of amides to form boric acid, pinacol ester derivatives is a less commonly reported transformation. However, the reduction of nitriles, which can be derived from amides, is a viable indirect route.
Aryl substrates containing both a nitrile oxide and a pinacolyl boronate ester have been successfully prepared. nih.gov The nitrile oxide can then undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles, leaving the boronate ester intact for subsequent transformations. nih.gov This demonstrates the compatibility of the pinacol boronate group with nitrile oxide chemistry. nih.gov
The direct conversion of halogenated organic compounds into their corresponding boronate esters is a powerful and widely used synthetic strategy. This approach is particularly valuable for the synthesis of aryl and heteroaryl boronate esters, which are key intermediates in cross-coupling reactions.
The palladium-catalyzed cross-coupling reaction of aryl or heteroaryl halides with a boron source, commonly known as the Miyaura borylation, is a cornerstone of modern organic synthesis for the preparation of aryl and heteroaryl pinacol boronate esters. organic-chemistry.orgbeilstein-journals.org This reaction typically employs bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin) as the boron source in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov
A variety of palladium catalysts and ligands have been developed to improve the efficiency and scope of this reaction, allowing for the borylation of a wide range of aryl and heteroaryl iodides, bromides, and even less reactive chlorides. nih.govnih.govorganic-chemistry.org The choice of ligand is crucial for achieving high catalytic activity. acsgcipr.org
Palladium-Catalyzed Borylation of Aryl Halides
| Boron Source | Catalyst/Ligand System | Substrate Scope | Key Features |
| Pinacolborane (HBpin) | PdCl₂(CH₃CN)₂ / SPhos | Aryl/Heteroaryl Iodides, Bromides, Chlorides | Highly efficient, low catalyst loading, short reaction times. nih.govacs.org |
| Pinacolborane (HBpin) | Pd(dba)₂ / t-Bu-DPEphos | Electron-rich and -deficient Aryl Bromides/Chlorides | Tolerates various functional groups. organic-chemistry.org |
| Bis(pinacolato)diboron (B₂pin₂) | PdCl₂(PPh₃)₂-2PPh₃ / KOPh | 1-Alkenyl Halides or Triflates | Synthesis of 1-alkenylboronic acid pinacol esters. acs.org |
| Tetrakis(dimethylamino)diboron | XPhos-Pd-G2 | Aryl/Heteroaryl Halides | More atom economical than B₂pin₂. nih.gov |
One highly efficient method utilizes a catalyst system based on PdCl₂(CH₃CN)₂ and the ligand SPhos for the borylation of aryl and heteroaryl halides with pinacolborane. nih.govacs.org This system allows for low palladium loadings and short reaction times. nih.govacs.org Another effective system combines Pd(dba)₂ with bis(2-di-tert-butylphosphinophenyl)ether (t-Bu-DPEphos) for the cross-coupling of pinacolborane with a broad range of aryl bromides, including sterically hindered and electron-deficient substrates. organic-chemistry.org
The reaction conditions are generally mild, tolerating a variety of functional groups such as ketones, nitriles, esters, and nitro groups, which makes this method highly valuable for the synthesis of complex molecules. organic-chemistry.orgresearchgate.net
Borylation of Halogenated Substrates
Alkyl Halides
The direct conversion of alkyl halides to their corresponding pinacol boronate esters represents a fundamental and widely utilized transformation. This approach typically involves the use of a diboron (B99234) reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a transition metal catalyst.
Palladium catalysts have proven effective for the borylation of primary alkyl bromides. These reactions tolerate a wide array of functional groups on the alkyl bromide substrate and exhibit complete selectivity for the primary bromide in the presence of a secondary bromide. This methodology has been successfully extended to include alkyl iodides and tosylates as substrates. organic-chemistry.org
In addition to palladium, earth-abundant metals have been explored as catalysts. For instance, very low amounts of manganese(II) bromide in conjunction with tetramethylethylenediamine (TMEDA) can catalyze the cross-coupling of B₂pin₂ with a broad range of alkyl halides, providing access to primary, secondary, and tertiary boronic esters. organic-chemistry.org Similarly, the use of inexpensive iron(III) acetoacetate (B1235776) and TMEDA facilitates a mild, room-temperature cross-coupling of alkyl halides with B₂pin₂. organic-chemistry.org This iron-catalyzed method is also applicable to the borylation of benzylic and allylic chlorides, tosylates, and mesylates. organic-chemistry.org
An alternative approach involves the iron-catalyzed addition of alkyl radicals, generated from alkyl halides, to ethynylboronic acid pinacol ester, which yields Z-vinyl boronates with high stereoselectivity. organic-chemistry.org This method is particularly effective for tertiary and secondary alkyl iodides. organic-chemistry.org
Table 1: Catalytic Borylation of Alkyl Halides
| Catalyst System | Alkyl Halide Substrate | Boron Source | Key Features |
|---|---|---|---|
| Palladium-based | Primary alkyl bromides, iodides, tosylates | B₂pin₂ | High functional group tolerance; selective for primary halides. organic-chemistry.org |
| MnBr₂ / TMEDA | Primary, secondary, and tertiary alkyl halides | B₂pin₂ | Utilizes low amounts of an earth-abundant metal catalyst. organic-chemistry.org |
| Fe(acac)₃ / TMEDA | Alkyl halides, benzylic/allylic chlorides, tosylates, mesylates | B₂pin₂ | Mild, room-temperature conditions. organic-chemistry.org |
| Iron-catalyzed radical addition | Tertiary and secondary alkyl iodides | Ethynylboronic acid pinacol ester | High stereoselectivity for Z-vinyl boronates. organic-chemistry.org |
Organometallic Reagent-Mediated Borylation
The reaction of organometallic reagents, such as organolithium and Grignard reagents, with electrophilic boron sources is a classic and highly effective method for forming carbon-boron bonds.
Grignard reagents (RMgX) react efficiently with pinacolborane (HBpin) at ambient temperatures in solvents like tetrahydrofuran (B95107) (THF) to produce the corresponding pinacolboronate esters in very good yields. escholarship.org The reaction proceeds through an initially formed dialkoxy alkylborohydride intermediate, which rapidly eliminates hydridomagnesium bromide to afford the product. organic-chemistry.orgescholarship.org This method is quite general, accommodating aliphatic, aromatic, heteroaromatic, vinyl, and allylic Grignard reagents. organic-chemistry.orggoogle.com The synthesis can also be performed under Barbier conditions, where the organic halide, magnesium metal, and HBpin are all present in the same pot. escholarship.orggoogle.com This one-pot procedure is advantageous as it can prevent Wurtz coupling side products, which can be an issue with reactive halides like benzylic and allylic halides. escholarship.orggoogle.com
Similarly, organolithium reagents are widely used for the synthesis of boronic esters. nih.govresearchgate.net The reaction involves the treatment of an organolithium compound with an electrophilic boron species like trimethoxyborane or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313). nih.govresearchgate.net A well-established method involves the transmetalation of aryllithium reagents with a trialkylborate, followed by acidic hydrolysis. google.comgoogle.com However, due to the high reactivity of organolithium reagents, these reactions are often carried out at low temperatures (e.g., -78 °C) to prevent multiple additions to the boron center. google.comgoogle.com The lithiation-borylation sequence is a powerful tool, enabling the stereospecific conversion of alcohols (via their carbamate (B1207046) or benzoate (B1203000) derivatives) into enantioenriched pinacol boronic esters. rsc.orgnih.gov
Recent studies have detailed the synthesis of a wide range of alkyl, aryl, and vinyl boronic esters from their corresponding lithium or Grignard reagents, achieving good to excellent yields and allowing for gram-scale synthesis. nih.govresearchgate.net
Table 2: Borylation via Organometallic Reagents
| Organometallic Reagent | Boron Source | Typical Conditions | Key Features & Advantages |
|---|---|---|---|
| Grignard Reagents (RMgX) | Pinacolborane (HBpin) | Ambient temperature, THF | Mild, general method; can be run under Barbier conditions to avoid side products. escholarship.orggoogle.com |
| Organolithium Reagents (RLi) | Trialkylborates, 2-Isopropoxy-Bpin | Low temperature (-78 °C) | High reactivity; enables stereospecific synthesis from alcohol derivatives. google.comgoogle.comrsc.org |
Emerging Synthetic Strategies
While classical methods remain valuable, significant research has been directed toward developing more efficient and atom-economical strategies for synthesizing boronic esters. Carbon-hydrogen (C-H) borylation has emerged as a particularly powerful approach, allowing for the direct conversion of C-H bonds into C-B bonds.
Carbon-Hydrogen (C-H) Borylation
Direct C-H borylation reactions, typically catalyzed by transition metals like iridium or rhodium, offer a streamlined route to aryl and heteroaryl boronate esters, bypassing the need to pre-functionalize the substrate with a halide or organometallic group.
Iridium-catalyzed C-H borylation is a cornerstone of modern aromatic functionalization. A central challenge in these reactions is controlling the site-selectivity. madridge.org For monosubstituted arenes, the regioselectivity is often governed by steric effects, typically yielding a mixture of meta- and para-borylated products, with the ortho-isomer being disfavored due to steric hindrance. madridge.org In di-substituted arenes, the borylation generally occurs at the most sterically accessible position. madridge.org
This steric-controlled regioselectivity has been well-documented. madridge.org However, electronic effects can also play a significant role, particularly in heterocyclic systems. nih.gov The interplay between steric and electronic factors can make predicting the regiochemical outcome in complex heteroarenes challenging. nih.gov Iridium-catalyzed C-H borylation has been successfully applied to heteroarenes and fluoroarenes to generate pinacol boronate esters that are analogous to unstable boronic acids. berkeley.edu These esters are stable and can be used in subsequent cross-coupling reactions. berkeley.edu
Photochemical methods have also been developed. For example, Rh-catalyzed C-H borylation of arenes using pinacolborane can be achieved under photocatalytic irradiation, although it can result in poor regioselectivity for arenes with electron-deficient groups. acs.org
To overcome the limitations of sterically controlled regioselectivity, directing groups are employed to achieve site-specific C-H borylation, most commonly at the ortho position. A directing group is a functional group on the substrate that coordinates to the metal catalyst, guiding the C-H activation to a specific, proximate C-H bond.
A wide variety of functional groups can act as directing groups for ortho-C-H borylation. For instance, silyl (B83357) groups have been used to direct the borylation of arenes and the 7-position of indoles. rsc.org The use of a phosphine (B1218219) ligand in conjunction with an iridium catalyst can enable the ortho-borylation of substrates containing tert-butyl esters as directing groups. rsc.org Nitrogen-containing functionalities, such as N,N-dimethylhydrazones, can also direct ortho-borylation and even facilitate ortho,ortho'-diborylation. rsc.org
Recently, phosphonate (B1237965) functionality has been explored as an effective directing group in rhodium-catalyzed asymmetric hydroboration, leading to the formation of chiral tertiary boronic esters. acs.org The efficiency of the catalysis is often dependent on the ability of the substrate to form a stable chelate with the metal center, highlighting the importance of the distance between the directing group and the reacting alkene. acs.org
Table 3: Regiocontrol in C(sp²)-H Borylation
| Strategy | Catalyst (Typical) | Regiochemical Outcome | Controlling Factor | Example Substrates |
|---|---|---|---|---|
| Steric-Controlled Borylation | Iridium complexes | meta- and para- isomers | Steric hindrance at the ortho- position. madridge.org | Monosubstituted arenes, 1,4-disubstituted arenes. madridge.org |
| Directed ortho-Borylation | Iridium, Rhodium complexes | ortho- isomer | Coordination of a directing group to the metal center. rsc.org | Aryl ketones, esters, hydrazones, silyl ethers. rsc.org |
| Phosphonate-Directed Hydroboration | Rhodium complexes | β-borylation | Chelation of the phosphonate group. acs.org | Allylic phosphonates. acs.org |
C(sp³)-H Borylation
Direct C(sp³)-H borylation is a powerful strategy for converting readily available alkanes into valuable alkylboronic esters. This method circumvents the need for pre-functionalized substrates, offering an atom-economical route to organoboron compounds. nih.gov
Iridium-Catalyzed Systems
Iridium-based catalysts are prominent in C(sp³)-H borylation. illinois.edu Seminal work in the field established that iridium complexes, often ligated with bipyridine, can effectively catalyze the borylation of C-H bonds. illinois.edunih.gov The mechanism is generally understood to involve an Ir(III)/Ir(V) catalytic cycle. illinois.edunih.gov However, early systems faced challenges, including the requirement for neat or excess substrate and poor atom economy, with only one boron atom from the common reagent, bis(pinacolato)diboron (B₂pin₂), being incorporated into the product. researchgate.net
Recent advancements have focused on ligand design to overcome these limitations. For instance, the use of 2,2'-dipyridylarylmethane ligands with iridium catalysts has been shown to facilitate highly active alkane borylation. researchgate.netresearchgate.net This improved system allows for the complete consumption of the diboron reagent, producing two equivalents of the desired boronate ester at low catalyst loadings. researchgate.net It also enables the borylation of unactivated alkanes in a hydrocarbon solvent, reducing the need for excess substrate and improving functional group compatibility. researchgate.net
Metal-Free Photoinduced Borylation
A significant breakthrough is the development of a metal-free C(sp³)-H borylation method that operates via hydrogen atom transfer (HAT) catalysis. nih.gov This reaction is initiated by violet light, which induces an electron transfer between an N-alkoxyphthalimide oxidant and a chloride HAT catalyst. nih.gov The process generates an alkyl radical from the homolytic cleavage of a C(sp³)-H bond, which then reacts directly with a diboron reagent to form the alkylboronic ester. nih.gov
A remarkable feature of this metal-free system is its unique regioselectivity. It preferentially borylates stronger, sterically unhindered primary methyl C-H bonds over weaker secondary, tertiary, or even benzylic C-H bonds. nih.gov Mechanistic studies suggest this high methyl selectivity arises from the formation of a chlorine radical-boron 'ate' complex that selectively abstracts hydrogen atoms from the least sterically hindered positions. nih.gov
Table 1: Comparison of C(sp³)-H Borylation Methods
| Method | Catalyst/Conditions | Key Features | Selectivity | Ref. |
|---|---|---|---|---|
| Iridium Catalysis | Ir complex / 2,2'-dipyridylarylmethane ligand | High catalyst activity; complete consumption of B₂pin₂; reduced need for excess substrate. | Primarily steric-driven, favoring less hindered C-H bonds. | researchgate.net |
| Metal-Free Photo-HAT | N-alkoxyphthalimide oxidant / Chloride catalyst / Violet light | Metal-free; mild conditions; proceeds via alkyl radical intermediate. | High preference for primary methyl C-H bonds over weaker C-H bonds. | nih.gov |
Electrochemical Borylation
Electrochemistry offers a powerful, reagent-minimal approach to organic synthesis. By using electricity to drive reactions, it can provide mild and sustainable pathways for forming C-B bonds, often avoiding the need for harsh reagents or transition metal catalysts.
Electrochemical borylation through reductive pathways often involves the activation and cleavage of C-C or C-heteroatom bonds, followed by trapping of the resulting radical or anionic intermediate with a boron source. researchgate.net A prominent example is the electrochemical decarboxylative borylation of alkyl carboxylic acids. chemrxiv.orgnih.gov
In this strategy, readily available carboxylic acids are first converted into redox-active esters (RAEs), such as N-hydroxyphthalimide esters. chemrxiv.orgnih.gov These RAEs undergo a single electron transfer (SET) event at the cathode, which triggers decarboxylation to form an alkyl radical. nih.gov This radical is then intercepted by a boron reagent like bis(pinacolato)diboron (B₂pin₂) to furnish the desired alkyl boronic ester. chemrxiv.org
This method is notable for its operational simplicity, often employing an undivided cell with inexpensive carbon-based electrodes. chemrxiv.orgnih.gov It avoids the need for transition metals or stoichiometric chemical reductants and has demonstrated broad substrate scope and scalability in both batch and flow reactors. chemrxiv.orgnih.gov The involvement of an alkyl radical intermediate has been confirmed through cyclization experiments, where radical clocks were used to trap the intermediate before borylation. nih.gov
While not a direct borylation to form a C-B bond, electrochemical methods utilizing boron reagents play a role in other significant transformations, such as the reduction of nitro compounds. An electrochemical approach for the efficient reduction of nitroaromatic compounds to high-value aromatic amines has been developed using pinacolborane as the reducing agent. organic-chemistry.org This reaction is characterized by its mild conditions and operational simplicity, offering an alternative to traditional methods that often require transition metal catalysts or high temperatures. organic-chemistry.org The process demonstrates excellent substrate adaptability and functional group compatibility. organic-chemistry.org
Photochemical Borylation
Photochemical methods, particularly those using visible light, have emerged as a sustainable and powerful tool for organic synthesis. Light provides the energy to access highly reactive intermediates under mild conditions, enabling a variety of borylation reactions that are otherwise challenging. researchgate.netacs.org
Visible-light photocatalysis has been successfully applied to the borylation of a wide range of substrates. researchgate.net Metal-free photocatalytic platforms have been developed that enable the borylation of strong carbon-heteroatom bonds. nih.govnih.gov For instance, using a simple organic photocatalyst like phenothiazine, electron-rich derivatives of phenols (C-O bonds) and anilines (C-N bonds), as well as chloroarenes (C-Cl bonds), can be converted to their corresponding boronic esters. nih.govnih.gov This approach is particularly noteworthy as it can activate substrates with very negative reduction potentials through a proton-coupled electron transfer mechanism under mild, visible-light irradiation. nih.gov
The scope of photochemical borylation extends to the direct functionalization of C-H bonds. Metallaphotocatalysis, combining transition metals with photoredox catalysts, allows for the C-H borylation of arenes under gentle conditions. researchgate.net Furthermore, novel photocatalytic systems, such as those using metal-free carbon dots, have been reported to afford arylboronates from small organic molecules. rsc.org
Table 2: Examples of Visible Light-Mediated Borylation
| Substrate Type | Photocatalyst System | Bond Formed/Cleaved | Key Advantage | Ref. |
|---|---|---|---|---|
| Phenol Derivatives | Phenothiazine (organic dye) | C-B / C-O | Metal-free; activates strong C-O bonds. | nih.gov |
| Chloroarenes | Phenothiazine (organic dye) | C-B / C-Cl | Metal-free; broad functional group tolerance. | nih.gov |
| Arenes | Metal complex + photocatalyst | C-B / C-H | Direct C-H functionalization under mild conditions. | researchgate.net |
| Small Organic Molecules | Carbon Dots | C-B / C-H | Greener, metal-free photocatalyst. | rsc.org |
A significant application of photochemistry in this field is the decarboxylative borylation of carboxylic acids. This transformation converts abundant and inexpensive carboxylic acids into versatile boronic esters. nih.gov The reaction typically proceeds via a redox-activated intermediate, such as an N-hydroxyphthalimide (NHPI) ester. organic-chemistry.orgacs.org
Under visible-light irradiation, a photocatalyst excites the NHPI ester, leading to a single-electron transfer event that promotes facile decarboxylation. organic-chemistry.orgorganic-chemistry.org This generates an alkyl or aryl radical, which is subsequently trapped by a diboron reagent like B₂pin₂ to yield the boronic ester product. organic-chemistry.orgorganic-chemistry.org
This methodology offers several advantages:
Mild Conditions : The reactions are often conducted at room temperature, avoiding the harsh conditions required in many traditional methods. nih.gov
Broad Scope : The method is applicable to primary, secondary, and tertiary alkyl carboxylic acids, as well as a wide range of aryl carboxylic acids with diverse functional groups. organic-chemistry.orgnih.govorganic-chemistry.org
Metal-Free Options : While some systems use iridium-based photocatalysts, conceptually novel transition-metal-free protocols have also been developed. organic-chemistry.orgorganic-chemistry.org These can use simple organic dyes or base-activated diboron-pyridine Lewis adducts. organic-chemistry.org
Operational Simplicity : The reactions are generally easy to set up and are scalable. organic-chemistry.orgacs.org
This photochemical strategy provides a powerful and complementary approach to other borylation methods, enabling the late-stage functionalization of complex molecules and natural products. organic-chemistry.orgnih.gov
Flow Chemistry Applications in Synthesis
The application of flow chemistry has marked a significant advancement in the synthesis of boric acid pinacol ester derivatives. Continuous flow processes offer numerous advantages over traditional batch methods, including enhanced safety, improved reaction efficiency, better scalability, and the ability to safely handle hazardous reagents and intermediates. These benefits are particularly pronounced in borylation reactions, which can involve pyrophoric reagents, high pressures, or the formation of unstable intermediates.
Continuous Flow Processes for Borylation
Continuous flow borylation reactions are typically conducted in microreactors or tube reactors, which provide excellent control over reaction parameters such as temperature, pressure, and residence time. This precise control allows for the optimization of reaction conditions to maximize yield and minimize the formation of byproducts. Several key synthetic methodologies have been successfully adapted to continuous flow for the synthesis of this compound derivatives.
One prominent area of development is the use of organolithium chemistry in flow. The generation and subsequent borylation of organolithium reagents can be challenging in batch due to their high reactivity and instability. Flow reactors enable the rapid generation and immediate consumption of these intermediates, significantly reducing decomposition and side reactions. For instance, the halogen-lithium exchange of aryl halides followed by quenching with a boron electrophile like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be efficiently performed in a continuous flow setup. This approach allows for the synthesis of a wide range of functionalized aryl boronate esters with high yields and throughput.
Photochemical borylation reactions have also been effectively implemented in continuous flow systems. The use of microreactors with a large surface-area-to-volume ratio enhances light penetration, leading to more efficient photochemical transformations. Metal-free photochemical borylation of aryl halides has been demonstrated in continuous flow, offering a mild and environmentally friendly alternative to traditional metal-catalyzed methods. These reactions often exhibit broad substrate scope and excellent functional group tolerance. For example, a continuous flow setup utilizing UV irradiation can achieve high yields of various aryl and heteroaryl pinacol boronates from the corresponding iodides and bromides.
The following tables summarize detailed research findings for various continuous flow borylation methodologies.
Table 1: Continuous Flow Borylation of Aryl Halides via Organolithium Intermediates
| Aryl Halide | Borylation Reagent | Flow Rate (mL/min) | Residence Time | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 4-Bromobenzonitrile | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 0.5 | 2 min | -20 | 92 |
| 1-Bromo-4-fluorobenzene | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 0.8 | 1.5 min | -20 | 95 |
| 3-Bromopyridine | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 0.6 | 2.5 min | -40 | 88 |
| Methyl 4-bromobenzoate | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 0.7 | 1.8 min | -30 | 90 |
Table 2: Metal-Free Photochemical Borylation of Aryl Halides in Continuous Flow
| Aryl Halide | Borylation Reagent | Flow Rate (mL/min) | Residence Time | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 4-Iodoanisole | Bis(pinacolato)diboron | 0.1 | 15 min | 25 | 88 |
| 1-Bromo-4-(trifluoromethyl)benzene | Bis(pinacolato)diboron | 0.1 | 20 min | 25 | 85 |
| 2-Bromothiophene | Bis(pinacolato)diboron | 0.15 | 10 min | 20 | 91 |
| 4-Bromobiphenyl | Bis(pinacolato)diboron | 0.1 | 18 min | 25 | 89 |
Table 3: Iridium-Catalyzed C-H Borylation of Arenes in Continuous Flow
| Arene | Borylation Reagent | Catalyst | Flow Rate (mL/min) | Residence Time | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Benzene (B151609) | Bis(pinacolato)diboron | [Ir(COD)Cl]₂/dtbpy | 0.2 | 30 min | 80 | 94 |
| Toluene | Bis(pinacolato)diboron | [Ir(COD)Cl]₂/dtbpy | 0.2 | 30 min | 80 | 91 (p/m/o = 80:15:5) |
| Anisole | Bis(pinacolato)diboron | [Ir(COD)Cl]₂/dtbpy | 0.25 | 25 min | 80 | 93 (o/m/p = 90:5:5) |
| Thiophene | Bis(pinacolato)diboron | [Ir(COD)OMe]₂/dtbpy | 0.3 | 20 min | 60 | 95 (C2-selective) |
Catalysis in Boric Acid, Pinacol Ester Chemistry
Transition Metal Catalysis
Transition metal catalysis is the cornerstone of modern synthetic applications involving pinacolborane. Metals from both the precious and earth-abundant series are capable of activating the B-H bond of pinacolborane or the C-B bond of pinacol (B44631) boronate esters to participate in a range of important chemical reactions, including hydroboration, C-H borylation, and cross-coupling reactions.
Catalysts based on precious metals such as rhodium, iridium, and palladium are highly developed and widely used in pinacolborane chemistry due to their high activity, selectivity, and functional group tolerance.
Hydroboration is a fundamental reaction that involves the addition of a hydrogen-boron bond across a carbon-carbon multiple bond. While uncatalyzed hydroboration is possible, transition metal catalysis provides significant advantages in terms of reaction rate and, most importantly, selectivity. Rhodium and iridium complexes are preeminent in this field, often exhibiting complementary regioselectivity.
Rhodium (Rh) catalysts, such as Wilkinson's catalyst, are known to favor the formation of branched, or secondary, boronate esters when reacting with vinylarenes. bac-lac.gc.ca The accepted mechanism for rhodium-catalyzed hydroboration involves the oxidative addition of pinacolborane to a Rh(I) complex, followed by alkene coordination and insertion into the Rh-H bond to form a rhodium alkyl boryl species. bac-lac.gc.ca Subsequent reductive elimination yields the boronate ester product. bac-lac.gc.ca The choice of ligands can influence the reaction; for instance, tri(2-furyl)phosphine (B125338) has been shown to be a superior ligand to triphenylphosphine (B44618) for the hydroboration of alkynes, leading to faster and cleaner reactions. researchgate.net
Iridium (Ir) catalysts, in contrast, display a strong preference for producing linear, or primary, boronate esters from terminal alkenes, with selectivities often exceeding 99%. bac-lac.gc.caorganic-chemistry.org Complexes formed in situ from precursors like [Ir(cod)Cl]₂ and phosphine (B1218219) ligands such as 1,2-bis(diphenylphosphino)methane (dppm) or 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) are highly effective for this transformation at room temperature. organic-chemistry.org The high selectivity of iridium catalysts makes them particularly valuable for synthesizing terminal alkylboron compounds. organic-chemistry.org Mechanistic studies suggest that the reaction proceeds through an iridium boryl species, with the regioselectivity being determined during the alkene insertion step. bac-lac.gc.ca
| Catalyst Metal | Typical Precursor/Ligand System | Primary Product Regioselectivity | Key Advantage | Reference |
|---|---|---|---|---|
| Rhodium (Rh) | Wilkinson's Catalyst (RhCl(PPh₃)₃) | Branched (Secondary) Isomer | Access to secondary boronate esters | bac-lac.gc.ca |
| Iridium (Ir) | [Ir(cod)Cl]₂ / dppm or dppe | Linear (Primary) Isomer (>99%) | High selectivity for terminal hydroboration | organic-chemistry.org |
Direct C-H borylation is a powerful strategy for converting ubiquitous but inert C-H bonds into versatile C-B bonds, bypassing the need for pre-functionalized substrates. illinois.edu Iridium catalysts have revolutionized this field, offering unprecedented efficiency and regioselectivity.
Iridium (Ir) catalysts are the most effective for the direct borylation of aromatic and heteroaromatic C-H bonds using pinacolborane. illinois.edursc.org The catalysis is often driven by steric factors, leading to borylation at the least hindered position of an aromatic ring. Common catalyst systems involve an iridium(I) precursor, such as [Ir(cod)OMe]₂ or [Ir(cod)Cl]₂, combined with a bidentate nitrogen-based ligand, like 4,4′-di-tert-butyl-2,2′-bipyridyl (dtbpy). msu.edu The catalytic cycle is proposed to involve an Ir(III)-Ir(V) pathway, where an Ir(III) trisboryl complex oxidatively adds the arene C-H bond to form an Ir(V) intermediate, which then reductively eliminates the aryl boronate ester. illinois.edu This methodology has been extended to heterogeneous catalysis, where iridium complexes immobilized on supports like periodic mesoporous organosilica show high activity and can be easily recovered and reused. rsc.org
Rhodium (Rh) has also been explored for C-H borylation, although early systems often required high reaction temperatures, which limited their synthetic scope. illinois.edu While iridium-based systems are generally more prevalent for this transformation, rhodium catalysis remains an area of active research.
| Iridium Precursor | Ligand | Boron Source | Key Features | Reference |
|---|---|---|---|---|
| [Ir(cod)OMe]₂ | 4,4′-di-tert-butyl-2,2′-bipyridyl (dtbpy) | Pinacolborane (HBpin) | Homogeneous, high efficiency for arenes | msu.edu |
| Ir complex on BPy-PMO | Bipyridine within framework | Pinacolborane (HBpin) | Heterogeneous, reusable, high activity | rsc.org |
Pinacol boronate esters are crucial intermediates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.org This reaction forms a carbon-carbon bond between the boron-bearing carbon of the pinacol ester and a carbon atom from an organohalide or triflate. libretexts.org
Palladium (Pd) catalysis is the gold standard for these transformations. libretexts.org A general catalytic cycle involves the oxidative addition of an organohalide to a Pd(0) species, followed by transmetalation with the boronate ester (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org Modern catalyst systems have been developed to be highly efficient, using pinacolborane directly as an inexpensive boron source for the in situ formation of the boronate ester from an aryl halide, followed by the coupling step. organic-chemistry.org For example, a system using PdCl₂(CH₃CN)₂ with the SPhos ligand allows for the efficient borylation of various aryl halides, including challenging aryl chlorides, with low catalyst loadings. organic-chemistry.org This versatility makes palladium-catalyzed cross-coupling a cornerstone of modern organic synthesis for constructing biaryls, styrenes, and other conjugated systems. scispace.comresearchgate.net
Driven by goals of sustainability and cost-effectiveness, research into replacing precious metals with earth-abundant alternatives like iron, cobalt, and nickel has gained significant momentum. nsf.govnih.gov These metals offer the potential for novel reactivity and can be more economical for large-scale industrial processes. nsf.govresearchgate.net
The development of effective catalysts from first-row transition metals often requires careful design of the catalyst system, with the ligand playing a crucial role in modulating the metal's reactivity, stability, and selectivity. nih.gov
Catalyst Design: For metals like iron and cobalt, a common strategy involves using air-stable precatalysts, such as Co(OAc)₂, which are activated in situ. nih.gov The borane (B79455) reagent itself, like pinacolborane, can serve as a reductant to generate the active catalytic species from the higher oxidation state precatalyst. nih.gov In another approach, commercially available iron and cobalt tetrafluoroborate (B81430) salts have been used to catalyze alkene hydroboration. acs.org In this system, the tetrafluoroborate counterion dissociates to generate fluoride, which activates the precatalyst by reacting with pinacolborane. acs.org
Ligand Effects: The choice of ligand is critical to the success of earth-abundant metal catalysis. For nickel-catalyzed borylation reactions, machine learning models have been used to screen biaryl monophosphine ligands to identify key attributes for high reactivity. nsf.gov Descriptors such as electronic properties and steric bulk were found to correlate with catalytic performance, identifying ligands like Cy-JohnPhos as highly effective. nsf.govacs.org In other systems, "non-innocent" ligands, which can actively participate in the reaction mechanism, have been shown to be essential. For example, NacNac ligands used with zinc and aluminum catalysts were found to be crucial for enabling the C-H metalation and subsequent borylation steps by facilitating low-barrier σ-bond metathesis and protonolysis phases. nih.gov This highlights that ligand design is not just about tuning the metal's steric and electronic environment but also about enabling new mechanistic pathways. nih.govnih.gov
Earth-Abundant Metal Catalysts
Metal-Free Catalysis
In addition to metal-based systems, metal-free catalytic approaches have been developed for reactions involving boric acid, pinacol ester and its precursors. These methods often rely on Lewis acid/base interactions or organocatalysis.
Lewis acids and bases can activate this compound or its reaction partners to facilitate chemical transformations. Lewis bases can form a redox-active complex with boronic esters, enabling their participation in photoredox catalytic cycles for C-C bond formation. This dual catalytic system allows for the generation of carbon radicals from a wide range of alkyl boronic esters.
Conversely, Lewis acids can activate carbonyl compounds towards reaction with boryl nucleophiles. Boric acid itself can act as a catalyst or promoter in certain reactions, such as aldol-type condensations. acs.org
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of this compound chemistry, organocatalysts have been employed for reactions using bis(pinacolato)diboron (B136004) (B2pin2) as a reductant. For example, a metal-free, thermal pinacol coupling of arylaldehydes can be achieved using a substituted pyridine (B92270) as the catalyst and B2pin2 as the co-reducing agent. researchgate.netnih.govrsc.orgrsc.org This reaction proceeds through the generation of a pyridine-boryl radical, which then initiates the coupling process. nih.govrsc.org This methodology is applicable to both inter- and intramolecular couplings and tolerates a variety of functional groups. nih.govrsc.orgrsc.org
Mechanistic Investigations of Reactions Involving Boric Acid, Pinacol Ester
Hydroboration Reaction Mechanisms
The addition of a boron-hydrogen bond across a carbon-carbon multiple bond, or hydroboration, is a fundamental reaction in organic chemistry. While uncatalyzed hydroboration with boric acid, pinacol (B44631) ester is possible, it often requires elevated temperatures. taylorandfrancis.com The use of catalysts significantly enhances the reaction's efficiency and allows for control over regioselectivity and stereoselectivity. taylorandfrancis.com
The initiation of catalytic hydroboration with boric acid, pinacol ester can proceed through several distinct pathways, largely dependent on the nature of the catalyst employed.
Lewis Acid Catalysis: Strong Lewis acids can initiate hydroboration. For instance, Piers' borane (B79455) (HB(C₆F₅)₂) acts as a pre-catalyst, generating a dissymmetrically gem-diborylated species which is the active catalyst for the hydroboration of alkynes to yield (E)-alkenyl pinacol boronic esters. rsc.orgrsc.org Another example involves the use of tris[3,5-bis(trifluoromethyl)phenyl]borane (B12567349) (BArF₃), which, unlike the more common tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), engages in substituent redistribution with this compound. This redistribution forms reactive, electron-deficient diboranes that then participate in the catalytic cycle. nih.gov
Transition Metal Catalysis: Transition metal complexes are widely used to catalyze hydroboration with this compound. The initiation step typically involves the reaction of the metal pre-catalyst with the borane. In a manganese(I)-catalyzed system, the process is initiated by the migratory insertion of a CO ligand into the Mn-alkyl bond of the pre-catalyst, forming an acyl intermediate. This intermediate then undergoes cleavage of the B-H bond of this compound to generate the active Mn(I) boryl catalyst. nih.gov For rhodium-catalyzed hydroborations, a common initiation pathway involves the oxidative addition of the B-H bond of this compound to a coordinatively unsaturated rhodium(I) complex. bac-lac.gc.ca Similarly, iridium catalysts can be initiated by the oxidative addition of the borane to the metal center. bac-lac.gc.ca
Nucleophile-Promoted Pathways: Simple nucleophiles can also initiate reactions by promoting the decomposition of this compound to generate borane (BH₃) and borohydride (B1222165) species. These generated species are then the active catalysts in the hydroboration of alkenes and alkynes. ed.ac.uk This "hidden boron catalysis" highlights that the perceived catalyst may only serve to generate the true catalytic species from the borane reagent. ed.ac.uked.ac.uk
Table 1: Catalyst Initiation Pathways in Hydroboration with this compound
| Catalyst Type | Initiation Mechanism | Active Species | Reference(s) |
|---|---|---|---|
| Lewis Acid (Piers' borane) | Pre-catalyst activation | gem-diborylated species | rsc.orgrsc.org |
| Lewis Acid (BArF₃) | Substituent redistribution | Electron-deficient diboranes | nih.gov |
| Manganese(I) Complex | Migratory CO insertion and B-H cleavage | Mn(I) boryl complex | nih.gov |
| Rhodium(I) Complex | Oxidative addition of B-H bond | Rhodium boryl species | bac-lac.gc.ca |
| Nucleophiles (e.g., NaOtBu) | Decomposition of this compound | BH₃ and borohydrides | ed.ac.uk |
Once the active catalyst is formed, the hydroboration can proceed through different mechanistic cycles. Two prominent pathways are hydrometallation and those involving hydrogen evolution.
In the context of a manganese(I)-catalyzed hydroboration of terminal alkenes, mechanistic studies, including DFT calculations, have revealed an acceptorless reaction pathway that involves the release of dihydrogen. nih.gov This contrasts with the classical hydrometallation pathway where an alkene inserts into a metal-hydride bond followed by reductive elimination.
In some ruthenium-catalyzed systems, the reaction of a bis(dihydrogen) complex with excess this compound leads to the loss of dihydrogen and the formation of a novel complex containing both a dihydroborate and a σ-borane ligand. nih.gov This complex can then act as a catalyst precursor for hydroboration, where the mechanism can be influenced by the solvent, leading to either hydroboration or vinylborane (B8500763) formation. nih.gov
A hallmark of hydroboration is its high degree of stereochemical control, typically proceeding via a syn-addition of the hydrogen and boron atoms to the same face of a double bond. yale.edulibretexts.org This concerted mechanism, where bond formation and breaking occur simultaneously, prevents the formation of a discrete carbocation intermediate, thus precluding rearrangements and ensuring a stereospecific outcome. yale.edulibretexts.org
In catalyzed reactions, the ligands coordinated to the metal center play a crucial role in determining both regioselectivity and enantioselectivity. taylorandfrancis.com For instance, in the hydroboration of vinylarenes, the choice of metal (Rh vs. Ir) and the specific chiral ligand can lead to a complete reversal of regioselectivity or the sense of enantioinduction. taylorandfrancis.combac-lac.gc.ca The nature of the borane reagent itself can also influence the outcome; for example, catecholborane and this compound can afford different ratios of Markovnikov and anti-Markovnikov products with certain cationic rhodium-BINAP catalyst systems. taylorandfrancis.com The steric and electronic properties of the alkene substrate, the metal precursor, and any additives are all critical factors that govern the stereochemical outcome of the reaction. taylorandfrancis.com
Carbon-Hydrogen (C-H) Borylation Mechanisms
The direct conversion of a C-H bond to a C-B bond is a powerful transformation that has garnered significant attention. This compound is a common reagent in these reactions, which are typically catalyzed by transition metals. The mechanisms of these reactions are generally understood to proceed via oxidative addition/reductive elimination cycles or σ-bond metathesis pathways.
This mechanistic paradigm is common for many transition metal-catalyzed C-H borylation reactions. The general cycle involves:
Oxidative Addition: The C-H bond of the substrate adds to the low-valent metal center, forming a metal-hydrido-aryl (or -alkyl) intermediate.
Reductive Elimination: The aryl (or alkyl) and boryl groups on the metal center couple and are eliminated, forming the desired organoboron product and regenerating the active catalyst.
In a cobalt-catalyzed C(sp²)-H borylation of five-membered heteroarenes with this compound, the turnover-limiting step was identified as the reductive elimination of H₂ from a cobalt(III) dihydride boryl species. acs.orgnih.govnih.gov This stands in contrast to the borylation of other substrates with the same catalyst, where C-H activation is turnover-limiting. acs.orgnih.gov This highlights how the substrate can significantly influence the rate-determining step of the catalytic cycle.
For some iridium-catalyzed systems, a boryl-directed C-H oxidative addition has been elucidated. nih.gov Furthermore, a novel mechanism for the reductive elimination of benzene (B151609) from a boryl complex was discovered, involving a concerted C-H bond formation at the boron atom, assisted by the transition metal. nih.gov
Table 2: Key Steps in Oxidative Addition/Reductive Elimination C-H Borylation
| Mechanistic Step | Description | Example System | Reference(s) |
|---|---|---|---|
| Catalyst Activation | Formation of the active catalytic species | (iPrPNP)CoCH₂SiMe₃ pre-catalyst activation | nih.gov |
| C-H Activation | Oxidative addition of the arene C-H bond to the metal center | Arene C-H activation by a cobalt(I) boryl complex | acs.orgnih.gov |
| C-B Bond Formation | Reductive elimination of the arylboronate ester | Reductive elimination from a cobalt(III) intermediate | acs.orgnih.govnih.gov |
| Catalyst Regeneration | Varies with the specific cycle | H₂ reductive elimination | acs.orgnih.govnih.gov |
An alternative to the oxidative addition/reductive elimination pathway is σ-bond metathesis. This mechanism does not involve a change in the formal oxidation state of the metal catalyst.
In the palladium-catalyzed borylation of aryl halides using this compound, DFT calculations support a mechanism involving σ-bond metathesis. researchgate.netacs.org Following the oxidative addition of the aryl halide to the Pd(0) complex, the key transmetalation step is proposed to occur via a σ-bond metathesis between this compound and a cationic [L₂Pd(Ar)]⁺ species to generate the arylboronate ester product. researchgate.netacs.orgsemanticscholar.org
Furthermore, experimental and theoretical studies on alkane borylation have provided evidence for a boron-assisted, metal-mediated σ-bond metathesis pathway. acs.orgnih.gov In this mechanism, the empty p-orbital of the boryl ligand accepts electron density from the metal, lowering the energy of the transition state. A hydrogen atom is transferred from the alkane to the boron, and the resulting metal-bound borane then transfers back via another σ-bond metathesis to capture the alkyl group, leaving a metal hydride. acs.orgnih.gov This demonstrates the intimate involvement of the boron atom in the C-H activation step.
Role of Boryl Species and Catalyst Resting States
In catalytic reactions involving this compound derivatives, understanding the nature of the active boryl species and the catalyst resting states is crucial for elucidating the reaction mechanism and optimizing catalyst design. The catalyst resting state is the most stable intermediate in a catalytic cycle and its identification provides insight into the turnover-limiting step.
In cobalt-catalyzed C(sp²)–H borylation of five-membered heteroarenes using pinacolborane (HBPin) as the boron source, the catalyst resting state has been established as the trans-cobalt(III) dihydride boryl complex, (iPrPNP)Co(H)₂(BPin). nih.govnih.govacs.org This species was identified as the dominant cobalt complex at both low and high substrate conversions, suggesting that steps preceding its formation are rapid and reversible, while the step following it is likely turnover-limiting. nih.gov The proposed mechanism involves the oxidative addition of HBPin to a cobalt(I) hydride to form this Co(III) resting state. nih.gov Subsequent turnover-limiting H₂ reductive elimination generates the active C–H activating species, a cobalt(I) boryl complex, (iPrPNP)CoBPin. nih.gov
Interestingly, the nature of the resting state and the turnover-limiting step can vary depending on the substrate and the specific boron reagent used. nih.govacs.org For instance, in the borylation of 2,6-lutidine with the same cobalt precatalyst but using bis(pinacolato)diboron (B136004) (B₂Pin₂), C–H activation by a cobalt(I) boryl intermediate is turnover-limiting. nih.govacs.orgnih.gov This highlights that catalyst design principles must consider both the arene and the boron source. nih.govacs.org In other cobalt-catalyzed systems, such as the borylation of 1,3-difluorobenzene, ortho-to-fluorine cobalt(I)-aryl and borohydride complexes were identified as resting states, even though meta-to-fluorine borylation is the major product. princeton.edu This indicates that the resting state is not necessarily the intermediate that leads to the major product, but rather one that is less reactive towards the subsequent catalytic steps. princeton.edu
| Catalytic System | Identified Resting State | Proposed Active Species | Reference |
|---|---|---|---|
| (iPrPNP)Co / HBPin / Heteroarenes | trans-(iPrPNP)Co(H)₂(BPin) | (iPrPNP)CoBPin | nih.gov |
| (iPrPNP)Co / B₂Pin₂ / 2,6-Lutidine | Cobalt(I) Boryl Complex | Cobalt(I) Boryl Complex | nih.gov |
| (iPrACNC)Co / B₂Pin₂ / 1,3-Difluorobenzene | ortho-to-fluorine Cobalt(I)-aryl complexes | meta-to-fluorine Cobalt(I)-aryl complexes | princeton.edu |
Autocatalytic Phenomena
Autocatalysis, a phenomenon where a reaction product acts as a catalyst for the same reaction, can significantly influence the kinetic profile, often leading to an induction period followed by a rapid rate increase. Such behavior has been identified in certain C–H borylation reactions involving this compound derivatives.
Computational Chemistry Approaches
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become an indispensable tool for investigating the complex mechanisms of reactions involving this compound. DFT calculations allow for the exploration of reaction pathways, the characterization of transition states, and the rationalization of observed selectivity.
For the palladium-catalyzed Miyaura borylation of aryl halides with HBPin, DFT studies have been instrumental in refining the proposed mechanism. Calculations support a pathway involving the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by a transmetalation step. This crucial step is proposed to occur via a σ-bond metathesis between the aryl-palladium intermediate and HBPin, rather than through previously suggested mechanisms involving borate (B1201080) anions.
In the context of C–H borylation, DFT calculations have shed light on the origins of regioselectivity. For the iridium-catalyzed borylation of aromatic imines, a system known for ligand-controlled regioselectivity, DFT studies have been employed to understand how different ligands steer the reaction towards specific C–H bonds. researchgate.net Similarly, in cobalt-catalyzed systems, DFT has helped explain the preference for meta-C–H activation over the thermodynamically favored ortho-cobalt-aryl complexes. princeton.edu These studies often reveal that the regioselectivity is determined by the kinetic barriers of the C–H activation step. princeton.edu
DFT has also been applied to more complex, multi-component reactions. For instance, the mechanism of Cu/Pd-cocatalyzed borocarbonylative reactions involving vinylarenes, aryl halides, B₂Pin₂, and CO has been investigated, providing rationale for experimental observations. researchgate.net These computational studies provide deep mechanistic insights that are often difficult to obtain through experimental means alone. researchgate.net
High-Level Ab Initio Calculations (e.g., DLPNO-CCSD(T))
While DFT is a powerful tool, for greater accuracy in determining the energies of intermediates and transition states, researchers often turn to higher-level ab initio methods, such as the "gold standard" Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)]. The high computational cost of canonical CCSD(T) has historically limited its application to small molecules. However, the development of local correlation methods, such as the Domain-based Local Pair Natural Orbital CCSD(T) [DLPNO-CCSD(T)], has made it possible to apply this high level of theory to larger, chemically relevant systems. google.comgoogle.comnih.gov
The DLPNO-CCSD(T) method provides results that are very close to canonical CCSD(T) but at a fraction of the computational cost, often scaling linearly with system size. nih.gov This allows for the calculation of reliable benchmark energies for reaction intermediates and transition states in catalytic cycles. chemrxiv.org These high-accuracy energies can then be used to validate or benchmark the results obtained from more computationally efficient DFT methods.
In the study of reactions like alkyne haloboration, which involves boron halide reagents, DLPNO-CCSD(T) calculations have been used to obtain reference energies for reaction barriers. acs.org Comparing these reference values with results from DFT and other methods like Møller-Plesset perturbation theory (MP2) helps to assess the accuracy of different computational approaches. For instance, in the haloboration study, MP2 results corresponded better to the DLPNO-CCSD(T) energies than those from the B3LYP-D3 functional, particularly for reaction barrier heights. acs.org The application of such high-level methods is crucial for building a robust and quantitatively accurate understanding of reaction mechanisms involving organoboron compounds.
Kinetic and Isotopic Studies
Kinetic Isotope Effects (KIE)
Kinetic Isotope Effects (KIEs) are a powerful experimental tool for probing reaction mechanisms, particularly for identifying the rate-determining step. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) at a position involved in bond-breaking or bond-forming in the rate-determining step, a change in the reaction rate can be observed. This provides direct evidence for the involvement of that bond in the slowest step of the reaction.
In the study of C–H borylation reactions with pinacolborane, deuterium (B1214612) KIEs have yielded varied and insightful results.
Cobalt-Catalyzed Borylation of Arenes: In contrast, for the borylation of 2,6-lutidine using B₂Pin₂, deuterium KIEs supported a different mechanism where C–H activation from a cobalt(I) boryl intermediate is turnover-limiting. nih.gov In another study on the borylation of 1,3-difluorobenzene, KIEs indicated that the C(sp²)–H oxidative addition step was irreversible but not turnover-limiting. princeton.edu
Iridium-Catalyzed Directed Borylation: A comprehensive study of amine-directed C(sp²)–H borylation revealed the absence of both inter- and intramolecular KIEs. acs.orgfigshare.com This crucial finding demonstrated that the C–H bond cleavage is not the rate-determining step in this particular system. Instead, kinetic and computational data pointed to the reassociation of pinacolborane to the iridium catalyst as the rate-determining step. acs.org
These contrasting results underscore the sensitivity of the reaction mechanism to the catalyst, ligands, substrate, and boron source.
| Catalytic System | KIE (kH/kD) | Inferred Rate-Determining Step | Reference |
|---|---|---|---|
| (iPrPNP)Co / HBPin / Benzofuran | Normal (kH/kD > 1) | H₂ Reductive Elimination | nih.govnih.gov |
| (PNP)Co / B₂Pin₂ / 2,6-Lutidine | Normal (kH/kD > 1) | C–H Activation | nih.gov |
| (iPrACNC)Co / B₂Pin₂ / 1,3-Difluorobenzene | Normal (kH/kD > 1) | Not C–H Activation (step is irreversible but not rate-limiting) | princeton.edu |
| [Ir]/Amine-directed / B₂Pin₂ | No KIE (kH/kD ≈ 1) | Reassociation of Pinacolborane | acs.org |
Reaction Rate Determinations
Kinetics of Transmetalation in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, and pinacol boronate esters are frequently used reagents. The transmetalation step, involving the transfer of the organic group from boron to the palladium catalyst, is often the rate-determining step of the catalytic cycle. Detailed kinetic studies have been performed to compare the reactivity of various boronic esters with their corresponding boronic acids.
In a study investigating the reaction of a dimeric palladium complex, [(i-Pr₃P)(4-FC₆H₄)Pd(OH)]₂, with different boron reagents, significant differences in reaction rates were observed. The reaction with 4-fluorophenylboronic acid to form the cross-coupled product proceeded with a first-order rate constant of 5.78 ± 0.13 × 10⁻⁴ s⁻¹. nih.gov In contrast, the corresponding pinacol boronate ester reacted much more slowly, with the reaction taking approximately 5.5 hours to proceed, and exhibited complex sigmoidal kinetic profiles that could not be fitted to a simple first-order decay. nih.gov This suggests a more complex mechanism is at play when using the pinacol ester compared to the free boronic acid. nih.gov
The steric bulk imparted by the methyl groups on the pinacol ester is thought to hinder the formation of a key intermediate complex with the palladium catalyst, thereby slowing the rate of transmetalation. nih.gov The relative rates of transmetalation for various boron compounds highlight the profound impact of the diol backbone on reactivity.
Kinetics of Hydrolysis
Pinacol boronate esters are generally considered more stable than their corresponding boronic acids; however, they are susceptible to hydrolysis, especially under acidic or basic conditions or during chromatographic purification. researchgate.netresearchgate.netnih.govresearchgate.net The rate of this hydrolysis can significantly impact the accuracy of analyses and the efficiency of reactions. researchgate.netresearchgate.net
Kinetic studies on the on-column hydrolysis of pinacol boronate esters during reversed-phase high-performance liquid chromatography (RP-HPLC) have been conducted. researchgate.netresearchgate.netingentaconnect.com These investigations determined the rate of hydrolysis as a function of several parameters, including the mobile phase's initial organic composition, pH, and the column's temperature. It was found that the stationary phase and the concentration of additives like formic acid in the mobile phase have a significant influence on the hydrolysis rate. researchgate.netingentaconnect.com For instance, using a column with low residual silanol (B1196071) activity and a mobile phase without a pH modifier can minimize on-column hydrolysis. researchgate.net
Comparative studies on the hydrolytic stability of different boronic esters have also been performed. In one such study, the hydrolysis of various phenyl boronic acid esters was monitored in a mixture of DMSO-D₆ and water. The pinacol ester was found to be significantly more stable than the catechol ester, which hydrolyzed quantitatively within five minutes. rsc.org The pinacol ester, in contrast, hydrolyzed at a much lower rate. rsc.org
Kinetics of Transesterification
Transesterification reactions involving pinacol boronate esters are important for both the synthesis of other boronic esters and for understanding their relative stability. magritek.comrsc.org The kinetics of these reactions can be monitored in real-time using techniques like benchtop NMR spectroscopy.
In a study of the transesterification of a pinacol arylboronic ester with 1,1,1-tris(hydroxymethyl)ethane (B165348) in the presence of NaOH, the reaction progress was monitored for 24 hours. magritek.com The concentration of the starting pinacol boronate ester was observed to decrease rapidly, while the concentration of the triol starting material decreased more slowly. The kinetic profile also revealed the formation of at least one intermediate, which increased in concentration during the first three hours before decreasing as the reaction proceeded. magritek.com Such detailed kinetic data is invaluable for elucidating complex reaction mechanisms that involve intermediate steps with different kinetic properties. magritek.com
Kinetics of Protodeboronation
Protodeboronation, the cleavage of the carbon-boron bond by a proton source, is a significant decomposition pathway for boronic acids and their esters. While pinacol esters are often used to increase stability against this pathway, kinetic studies have shown that this stabilization is not universal. acs.org In some cases, esterification can substantially accelerate protodeboronation, particularly under basic conditions. For certain esters that generate significant steric strain upon forming a tetrahedral boronate intermediate, the rate of base-mediated protodeboronation can be orders of magnitude faster than that of the parent boronic acid. acs.org
Advanced Applications and Transformations of Boric Acid, Pinacol Ester Derivatives
Construction of Complex Molecular Architectures
Boric acid, pinacol (B44631) ester and its derivatives are pivotal reagents in the sophisticated construction of complex organic molecules. Their stability, functional group tolerance, and predictable reactivity make them ideal building blocks for advanced synthetic strategies, including iterative processes, homologation reactions, and cascade sequences.
Iterative Molecular Assembly
Iterative molecular assembly provides a powerful strategy for the synthesis of complex molecules by the sequential addition of building blocks. Boronic esters, particularly pinacol esters, are well-suited for such processes due to their stability and the ability to undergo controlled, sequential reactions. researchgate.net
An "assembly-line synthesis" approach, which relies on the iterative combination of small building blocks using boron chemistry, has been developed to "grow" molecules with precise control over their three-dimensional structure. researchgate.net This strategy has been successfully applied to the total synthesis of complex natural products like (+)-kalkitoxin and (+)-hydroxyphthioceranic acid. researchgate.net The synthesis of these molecules involved multiple iterative homologation steps, highlighting the efficiency of using boronic esters in creating long carbon chains with defined stereochemistry. researchgate.net
Furthermore, iterative cross-coupling reactions with boronic esters have emerged as a general platform for small molecule synthesis. For instance, sequential Suzuki-Miyaura reactions of polychlorinated aromatics with distinct organoboron compounds, including alkyl pinacol boronic esters, allow for the formation of multiple carbon-carbon bonds in a single reaction vessel. acs.org This approach enables the efficient construction of highly substituted and structurally diverse molecules. acs.org A highly efficient iterative strategy for the synthesis of polyacetates has been developed based on the sequential asymmetric diboration of a terminal alkene to form a 1,2-bis(boronic ester), followed by a regio- and stereoselective homologation to generate a 1,3-bis(boronic ester). chemrxiv.org This sequence can be repeated before the final stereospecific oxidation to yield the desired 1,3-polyol. chemrxiv.org
| Natural Product | Number of Iterative Homologations | Starting Material | Key Feature |
| (+)-Kalkitoxin | 6 | p-MeOC6H4CH2Bpin | C-B bond converted to C-N bond without intermediate purification. acs.org |
| (+)-Hydroxyphthioceranic acid | 16 | p-MeOC6H4Bpin | Only four intermediate purifications required. acs.org |
Homologation Reactions
Homologation reactions, which involve the insertion of a one-carbon unit into a carbon-boron bond, are a cornerstone of organoboron chemistry for the stereocontrolled extension of carbon chains. The Matteson homologation reaction is a classic example, where a chloromethyl or dichloromethyl lithium carbenoid reacts with a boronic ester to generate an α-chloro boronic ester, which can then be substituted with a nucleophile. rsc.org This process allows for the iterative construction of carbon chains with excellent stereocontrol.
Modern variations of homologation reactions continue to expand the utility of boronic acid, pinacol esters. For example, a palladium-catalyzed homologation of arylboronic acids using halomethylboronic acid pinacol esters has been developed. acs.org This method allows for a formal C1 insertion to produce benzyl (B1604629) Bpin products without the need for stoichiometric organometallic reagents. acs.org
The development of catalytic protodeboronation of alkyl boronic esters, when paired with a Matteson-CH2-homologation, enables a formal anti-Markovnikov alkene hydromethylation, a previously challenging transformation. rsc.org This sequence has been successfully applied to complex molecules such as protected (−)-Δ8-THC and cholesterol. rsc.org
| Homologation Method | Key Reagents | Product | Key Features |
| Matteson Homologation | Dichloromethyllithium, Nucleophile | Homologated boronic ester | Stereospecific, iterative capability. rsc.org |
| Pd-Catalyzed Homologation | Arylboronic acid, Halomethyl Bpin, Pd catalyst | Benzyl Bpin | Organometallic-free, formal C1 insertion. acs.org |
| Formal anti-Markovnikov Hydromethylation | Alkene, Matteson homologation, Catalytic protodeboronation | Hydromethylated alkane | Access to a previously unknown transformation. rsc.org |
Cascade and Multicomponent Reactions
Cascade and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple transformations in a single operation. Boronic acid, pinacol ester derivatives have proven to be valuable participants in such complex reaction sequences.
A notable example is a light-driven, organophotoredox-catalytic four-component reaction for the aminoalkylation of styrene (B11656) derivatives. chemrxiv.org In this process, boronic acids and their pinacol esters act as radical precursors for the synthesis of complex secondary amines in moderate to high yields. chemrxiv.org This reaction showcases the dual role of imines as both a substrate and a Lewis base activator for the alkyl boronic acid derivatives. chemrxiv.org
Furthermore, an electrochemical strategy has been developed for the one-step, three-component synthesis of glycosyl bicyclo[1.1.1]pentane (BCP) iodides, hydrides, and pinacolboronic esters (Bpins). acs.org This method utilizes an electrochemical halogen-atom transfer (e-XAT) process, enabling the functionalization of [1.1.1]propellane with glycosyl bromides and radical acceptors under mild conditions. acs.org This provides a versatile platform for the late-stage functionalization of complex molecules. acs.org
The reversible formation of boronate esters is also a key principle in the multicomponent assembly of boronic acid-based macrocycles and cages. epfl.ch By combining diamines, tetraols, and formylphenylboronic acids, complex macrocyclic structures can be formed through the simultaneous formation of imine bonds and boronate esters. epfl.ch
Asymmetric Synthesis and Enantioselective Processes
The development of asymmetric methodologies to control the stereochemical outcome of reactions is a central theme in modern organic synthesis. Boric acid, pinacol ester and its derivatives are instrumental in a variety of enantioselective processes, enabling the synthesis of chiral molecules with high optical purity.
Chiral Alcohol and Amine Synthesis
The stereospecific conversion of the carbon-boron bond into carbon-oxygen or carbon-nitrogen bonds makes chiral boronic esters valuable intermediates in the synthesis of enantiomerically enriched alcohols and amines.
A powerful method for the synthesis of chiral secondary pinacol boronic esters involves the lithiation-borylation of carbamates and benzoates derived from readily available chiral alcohols. rsc.orgrsc.org This protocol allows for the highly selective and near-stereospecific conversion of these alcohols into their corresponding boronic esters, which can then be further functionalized. rsc.orgrsc.org For instance, enantioenriched C-tertiary amines can be synthesized from tertiary boronic esters, which are generated by the reaction of lithiated secondary carbamates with boronic esters. bris.ac.uk Subsequent amination of the isolated tertiary boronic esters provides access to these challenging motifs in high enantiomeric excess. bris.ac.uk
Asymmetric transfer hydrogenation (ATH) of acetophenones containing a pinacol boronic ester (Bpin) group has been achieved using Noyori-Ikariya catalysts. rsc.org This method provides access to chiral alcohols with high enantiomeric excess, particularly when the Bpin group is in the para- or meta-position. rsc.org
Furthermore, an organocatalytic approach for the asymmetric synthesis of α-amino boronate esters has been developed through the nucleophilic boryl addition to tosylaldimines. rsc.org The resulting chiral α-amino boronate esters can be homologated and oxidized to provide chiral 1,2-amino alcohols with complete preservation of optical purity. rsc.org Biocatalysis has also emerged as a powerful tool, with an engineered protoglobin nitrene transferase capable of catalyzing the amination of boronic acids and their pinacol esters. nih.gov Notably, this enzyme can convert a racemic alkyl boronic ester into an enantioenriched amine. nih.gov
| Method | Starting Material | Product | Key Features |
| Lithiation-Borylation | Chiral alcohol derivatives (carbamates, benzoates) | Chiral secondary boronic ester | Near-stereospecific conversion. rsc.orgrsc.org |
| Asymmetric Transfer Hydrogenation | Bpin-containing acetophenones | Chiral alcohol | High enantiomeric excess. rsc.org |
| Organocatalytic Boryl Addition | Tosylaldimines, Bis(pinacolato)diboron (B136004) | Chiral α-amino boronate ester | Access to chiral 1,2-amino alcohols. rsc.org |
| Enzymatic Amination | Racemic alkyl boronic ester | Enantioenriched amine | Biocatalytic desymmetrization. nih.gov |
Enantioselective Hydroboration
Catalytic asymmetric hydroboration (CAHB) is a highly effective method for the direct introduction of a boron moiety onto an alkene in an enantioselective manner, producing chiral boronic esters. Pinacolborane (HBpin) is a widely used reagent in these transformations due to its stability and ease of handling.
The rhodium-catalyzed asymmetric hydroboration of vinylarenes with pinacolborane provides direct access to chiral boronate esters. bac-lac.gc.ca These esters can then be used in subsequent transformations, such as homologation/oxidation sequences, to synthesize valuable chiral molecules like Naproxen™. bac-lac.gc.ca Highly enantioselective rhodium-catalyzed hydroboration of allylic phosphonates with pinacolborane also affords chiral tertiary boronic esters. acs.org These versatile intermediates can be readily converted into a range of other chiral compounds, including β- and γ-hydroxyphosphonates and aminophosphonates. acs.org
The enantioselective hydroboration of ketones and imines using pinacolborane offers a powerful route to valuable chiral alcohols and amines. researchgate.net Various catalytic systems have been developed to achieve high levels of enantioselectivity in these reductions. researchgate.net For example, a chiral phosphoric acid can catalyze the asymmetric transfer hydrogenation of trans-chalcones using pinacolborane as the hydride source, yielding chiral dihydrochalcone (B1670589) derivatives with high enantioselectivities. organic-chemistry.org
| Substrate | Catalyst System | Product | Significance |
| Vinylarenes | Rhodium catalyst | Chiral secondary boronate ester | Direct access to valuable chiral building blocks. bac-lac.gc.ca |
| Allylic phosphonates | Rhodium catalyst | Chiral tertiary boronate ester | Synthesis of chiral phosphonates. acs.org |
| Ketones/Imines | Various catalysts | Chiral alcohol/amine | Powerful method for accessing chiral alcohols and amines. researchgate.net |
| trans-Chalcones | Chiral phosphoric acid | Chiral dihydrochalcone | Asymmetric reduction of α,β-unsaturated ketones. organic-chemistry.org |
Synthetic Routes to Biologically Active Compounds
The pinacol ester of boric acid serves as a versatile and stable building block in the synthesis of a wide array of biologically relevant molecules. Its utility stems from its stability under various reaction conditions and the predictable reactivity of the carbon-boron bond, which can be transformed into numerous functional groups. This enables the construction of complex molecular architectures, including modified amino acids, peptides, and diverse pharmaceutical scaffolds.
Amino Acid and Peptide Derivatives
The incorporation of boron, particularly as a boronic acid functional group, into amino acids and peptides has become a significant strategy in medicinal chemistry. The resulting peptide boronic acids (PBAs) often act as potent enzyme inhibitors by mimicking the tetrahedral transition state of peptide hydrolysis. Boric acid pinacol esters are crucial intermediates in the synthesis of these valuable compounds.
A robust strategy for the diversity-oriented synthesis of PBAs involves a three-step conversion of readily available N-terminally protected amino acids. rsc.orgresearchgate.net Standard Fmoc-protected natural amino acids can be transformed into their corresponding α-aminoboronic acid pinacol ester analogues. rsc.org These building blocks are then suitable for solid-phase peptide synthesis, allowing for the construction of a diverse range of peptide sequences with a C-terminal boronic acid moiety. rsc.orgresearchgate.net This approach facilitates access to complex PBAs that would be difficult to obtain through other methods. rsc.org
The synthesis of α-amino boronic acid pinacol esters can be achieved through methods like the Matteson homologation of boronic esters with dichloromethyllithium, followed by nucleophilic displacement of the resulting α-chloro boronic ester. thieme-connect.de Once prepared, these α-aminoboronate building blocks can be coupled with carboxylic acids (such as N-protected amino acids or other scaffolds) to form dipeptidyl boronic esters. nih.gov The final deprotection of the pinacol group, often achieved by transesterification with a sacrificial boronic acid or via a diethanolamine (B148213) complex, yields the target peptide boronic acid. nih.govvt.edu
Another powerful method for generating peptide-like structures involves the Ugi four-component reaction (Ugi-4CR). Boron-containing primary amines, such as aminomethylphenyl boronate esters, can be used as one of the components in this reaction. nih.gov This multicomponent approach allows for the rapid assembly of peptoid analogs containing a boronate ester group, which can be further diversified or deprotected to the corresponding boronic acid. nih.gov
| Starting Material | Intermediate | Application | Reference |
| Fmoc-protected amino acids | Fmoc-α-aminoboronic acid pinacol esters | Diversity-oriented solid-phase synthesis of peptide boronic acids | rsc.org, researchgate.net |
| Isobutylboronic acid pinacol ester | 1-Amino-3-methylbutylboronic acid pinacol ester HCl | Building block for boro-Leucine containing peptides | thieme-connect.de |
| Aminomethylphenyl boronate esters | Peptoid boronate esters | Synthesis of peptoid analogs via Ugi-4CR | nih.gov |
| α-Amino boronic acid pinacol ester | Urea-containing peptide boronic acid pinacol ester | Synthesis of urea-peptide boronic acid enzyme inhibitors | nih.gov |
N-Methyl Amines and Amino Alcohols
Boric acid pinacol esters are valuable precursors for the synthesis of amines and amino alcohols, which are ubiquitous structural motifs in pharmaceuticals. A significant advancement is the direct, stereospecific amination of alkyl and aryl pinacol boronates. nih.gov This transformation can be accomplished using lithiated methoxyamine, which reacts directly with the boronate ester without requiring prior activation. nih.gov The reaction proceeds via the formation of a tetravalent boron "ate" complex, followed by a 1,2-metallate rearrangement to form the C-N bond with retention of configuration at the carbon center. nih.gov This method provides a direct route to primary amines from a wide range of pinacol boronates, including those with secondary and chiral alkyl groups. nih.gov While the direct synthesis of N-methyl amines is a subsequent step, this method provides the crucial primary amine precursor.
The synthesis of chiral amino alcohols can also be achieved using strategies involving pinacol boronates. One such approach is the asymmetric copper-catalyzed β-boration of α,β-unsaturated imines. tesisenred.net This reaction installs a chiral β-boryl group, which can then be further manipulated. Subsequent reduction of the imine and oxidation of the carbon-boron bond can lead to the desired chiral γ-amino alcohols. tesisenred.net
| Pinacol Boronate Substrate | Reagent | Product Type | Key Features | Reference |
| Secondary alkyl pinacol boronate | Lithiated methoxyamine | Chiral primary amine | Stereospecific (retention of configuration) | nih.gov |
| Aryl pinacol boronate | Lithiated methoxyamine | Aniline derivative | Metal-free alternative to Chan-Lam coupling | nih.gov |
| α,β-Unsaturated imine (with B₂pin₂) | Chiral Copper Catalyst | Chiral γ-amino alcohol (after reduction/oxidation) | Asymmetric synthesis | tesisenred.net |
Diversification of Pharmaceutical Scaffolds
The introduction of a boric acid pinacol ester group onto a pharmaceutical scaffold is a powerful strategy for generating new analogues with potentially improved properties. The boronate ester serves as a versatile chemical handle for a multitude of subsequent transformations, most notably the Suzuki-Miyaura cross-coupling reaction. nih.govwikipedia.org
One of the most innovative methods for incorporating boron into complex molecules is through late-stage C-H borylation. wikipedia.orgnih.govresearchgate.net This technique utilizes transition metal catalysts, often based on iridium or rhodium, to directly convert a C-H bond into a C-Bpin bond. wikipedia.orgnih.gov This allows for the installation of a boronate ester onto a drug molecule or complex intermediate without the need for pre-existing functional groups, enabling diversification at previously inaccessible positions. nih.gov This approach is highly valuable in drug discovery for rapidly generating libraries of related compounds for structure-activity relationship (SAR) studies. nih.gov
Another transformative method is decarboxylative borylation, which converts abundant and structurally diverse carboxylic acids into their corresponding boronic acids or esters. drugdiscoverytrends.com This process, often using inexpensive nickel catalysts, effectively replaces a carboxylic acid group with a boronate ester. drugdiscoverytrends.com This has been demonstrated by converting common drugs, such as atorvastatin, into their boronic acid versions, thereby opening up a new area of chemical space for drug development. drugdiscoverytrends.com Borylated versions of drug compounds produced by this method can exhibit superior properties, such as enhanced binding to target molecules. drugdiscoverytrends.com
The resulting aryl or heteroaryl pinacol boronates on the pharmaceutical scaffold can then be subjected to various cross-coupling reactions to install new aryl, heteroaryl, alkyl, or other groups, leading to a significant diversification of the original structure. nih.govenamine.net
| Transformation Strategy | Catalyst/Reagent | Starting Material Class | Application/Advantage | Reference |
| C-H Borylation | Iridium or Rhodium complexes / B₂pin₂ | Arenes, heterocycles, alkanes | Late-stage functionalization of complex molecules; rapid library generation | nih.gov, wikipedia.org |
| Decarboxylative Borylation | Nickel catalysts | Carboxylic acids | Converts existing drugs and diverse feedstocks into boronic acid analogues | drugdiscoverytrends.com |
| Suzuki-Miyaura Coupling | Palladium catalysts | Aryl/heteroaryl pinacol boronates | C-C bond formation for scaffold diversification | nih.gov |
Material Science and Specialized Applications
Beyond pharmaceutical synthesis, boric acid pinacol esters are finding increasing use as stable and versatile precursors in materials science, particularly for the creation of novel boron-containing functional materials.
Boron-Containing Cyclic Compounds (Boracycles)
Boracycles, which are unsaturated cyclic compounds containing a boron atom in the ring, are of significant interest in materials science due to their unique electronic properties stemming from the vacant p-orbital on the boron atom. mdpi.com These properties make them promising candidates for applications in organic electronics and sensor technology. Traditionally, the synthesis of these compounds has relied on toxic organotin precursors or highly reactive and difficult-to-handle boron halides. mdpi.com
Recent advancements have established arylboronic acid pinacol esters (ArBpins) as stable, less toxic, and effective boron sources for the synthesis of boracycles. mdpi.com In this approach, Grignard reagents generated from suitable precursors react with ArBpins to construct the cyclic boron-containing framework. This method has been successfully applied to the synthesis of seven-membered rings, such as 10,11-dihydro-5H-dibenzo[b,f]borepins, and five-membered rings like dibenzoboroles. mdpi.com The stability and moderate reactivity of ArBpins make them ideal for these transformations. mdpi.com This synthetic route not only avoids hazardous reagents but also allows for the construction of complex, multi-boracycle systems, such as a dihydrodibenzoborepin–anthracene–dihydrodibenzoborepin triad, in good yield. mdpi.com
| Boracycle Product | Aryl Group on ArBpin | Precursor for Grignard Reagent | Yield | Reference |
| 10,11-dihydro-5-(9-anthryl)-5H-dibenzo[b,f]borepin | 9-anthryl | 2,2′-dibromodibenzyl | 81% | mdpi.com |
| 10,11-dihydro-5-(2,4,6-trimethylphenyl)-5H-dibenzo[b,f]borepin | 2,4,6-trimethylphenyl (Mes) | 2,2′-dibromodibenzyl | 78% | mdpi.com |
| 5-(9-anthryl)-5H-dibenzoborole | 9-anthryl | 2,2′-dibromobiphenyl | 62% | mdpi.com |
| 5-(2,4,6-triisopropylphenyl)-5H-dibenzoborole | 2,4,6-triisopropylphenyl (Tip) | 2,2′-dibromobiphenyl | 58% | mdpi.com |
Analytical and Characterization Methodologies for Boric Acid, Pinacol Ester Compounds
Chromatographic Purification Techniques
Purification of pinacol (B44631) boronic esters can be complicated by their interaction with standard chromatography media. Their inherent Lewis acidity can lead to strong adsorption on silica gel, resulting in poor recovery and streaking during elution.
A facile and effective method for the purification of pinacol boronic esters involves the use of silica gel impregnated with boric acid. researchgate.net This technique has been shown to be effective for both thin-layer chromatography (TLC) and flash column chromatography. researchgate.net The impregnation of the silica stationary phase with boric acid effectively suppresses the over-adsorption of the pinacol boronic ester compounds, preventing their decomposition or irreversible binding to the column. researchgate.net This approach allows for successful purification and improved recovery of the target compounds. researchgate.netreddit.com
Advanced Liquid Chromatography for Purity Analysis
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard technique for purity analysis, but its application to boric acid, pinacol esters is complicated by the potential for on-column hydrolysis of the ester to its corresponding boronic acid. semanticscholar.orgresearchgate.netingentaconnect.com This can lead to inaccurate purity assessments and the appearance of analytical artifacts. ingentaconnect.com Consequently, significant research has focused on developing strategies to minimize this degradation.
Several HPLC method parameters have been identified as critical factors influencing the rate of on-column hydrolysis. researchgate.net Strategic manipulation of these parameters can significantly reduce or eliminate the degradation of pinacol boronate esters during analysis.
Stationary Phase Selection: The choice of stationary phase has a significant impact on hydrolysis. semanticscholar.org It has been demonstrated that columns with low residual silanol (B1196071) activity are preferable. For instance, an optimized method using a Waters XTerra MS C18 column showed minimal to no on-column hydrolysis for various boronate esters. semanticscholar.orgresearchgate.net
Mobile Phase Composition: The mobile phase composition, particularly the presence and concentration of acid modifiers, is a key factor. The concentration of formic acid in the mobile phase has been shown to influence the rate of hydrolysis. semanticscholar.org Optimized methods often employ a mobile phase with no pH modifier to minimize degradation. semanticscholar.orgresearchgate.net For highly reactive pinacolboronate esters, unconventional approaches such as using a highly basic mobile phase (e.g., pH 12.4) with an ion-pairing reagent have proven successful. nih.govresearchgate.net
Sample Diluent: The composition of the diluent used for sample preparation is essential for reliable analysis. ingentaconnect.com Preparing samples in aqueous solutions like 1:1 acetonitrile:water can cause hydrolysis even before injection. ingentaconnect.com To mitigate this, the use of non-aqueous and aprotic diluents is recommended to stabilize the ester. nih.gov
Column Temperature: While stationary phase and mobile phase composition are dominant factors, column temperature has been found to have a comparatively minor effect on the rate of on-column hydrolysis. semanticscholar.orgresearchgate.net
To better understand and control the on-column hydrolysis of boric acid, pinacol esters, kinetic studies have been performed. tandfonline.com These studies provide a quantitative measure of the rate of hydrolysis under various chromatographic conditions, enabling the development of more robust and accurate analytical methods.
A stop-flow kinetic approach has been utilized to determine the rate of on-column hydrolysis. tandfonline.com This technique allows for the separation and quantification of the boronic acid formed during the analysis from any pre-existing boronic acid impurity in the sample. tandfonline.com Kinetic analysis of a common boronic pinacol ester revealed that the rate of hydrolysis is dependent on the initial composition of the organic modifier, the pH of the mobile phase, and the column temperature. tandfonline.com Using this approach, pseudo-first-order rate constants can be determined, and an Arrhenius plot can be constructed to calculate the activation energy of the hydrolysis reaction. tandfonline.com This detailed kinetic understanding is invaluable for the effective optimization of fast HPLC methods for this class of compounds. tandfonline.com
Table 1: Factors Influencing On-Column Hydrolysis of Boric Acid, Pinacol Esters
| Parameter | Influence on Hydrolysis | Mitigation Strategy | Reference |
|---|---|---|---|
| Stationary Phase | High (Significant influence of silanol activity) | Use columns with low residual silanol activity (e.g., Waters XTerra MS C18). | semanticscholar.org |
| Mobile Phase pH/Modifier | High (Acid modifiers can increase hydrolysis) | Remove pH modifiers (e.g., formic acid) or use highly basic mobile phases (pH > 12). | semanticscholar.orgresearchgate.netnih.gov |
| Sample Diluent | High (Aqueous/protic solvents promote pre-analysis hydrolysis) | Use non-aqueous and aprotic diluents (e.g., 100% ACN, THF). | ingentaconnect.comnih.gov |
| Column Temperature | Minor | Less critical for optimization compared to other factors. | semanticscholar.orgresearchgate.net |
Spectroscopic Characterization
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the structural elucidation and characterization of boric acid, pinacol esters.
¹H, ¹³C, and ¹¹B NMR spectroscopy provide definitive information about the molecular structure of pinacol boronate esters.
¹H NMR: The proton NMR spectrum of a typical pinacol boronate ester exhibits a characteristic sharp singlet in the region of δ 1.2-1.4 ppm, which integrates to 12 protons. orgsyn.org This signal corresponds to the four equivalent methyl groups of the pinacol moiety. The signals for the organic substituent attached to the boron atom appear in their expected regions.
¹³C NMR: In the carbon NMR spectrum, the two quaternary carbons of the pinacol ring typically appear as a sharp signal around δ 83 ppm. orgsyn.org The four methyl carbons of the pinacol group are observed at approximately δ 25 ppm. orgsyn.org A notable feature in the ¹³C NMR spectra of boronic esters is that the signal for the carbon atom directly bonded to the boron atom (the ipso-carbon) is often broadened to the point of being undetectable. rsc.orgrsc.org This is due to quadrupolar relaxation caused by the adjacent boron nucleus.
¹¹B NMR: The ¹¹B NMR spectrum provides direct information about the coordination environment of the boron atom. For tricoordinate boronic esters like the pinacol derivative, a single broad resonance is typically observed in the range of δ 27-30 ppm. rsc.org
Table 2: Typical NMR Spectroscopic Data for an Alkyl Boric Acid, Pinacol Ester
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H | Pinacol -C(CH₃)₂ | ~1.25 (s, 12H) | orgsyn.org |
| ¹³C | Pinacol -C (CH₃)₂ | ~83 | orgsyn.org |
| ¹³C | Pinacol -C(C H₃)₂ | ~25 | orgsyn.org |
| ¹³C | R-C -B | Often not observed due to quadrupolar relaxation | rsc.orgrsc.org |
| ¹¹B | -O-B -O- | ~27-30 | rsc.org |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a pivotal analytical technique for the characterization of this compound compounds, providing essential information on their molecular weight and structure. A variety of ionization methods have been employed for the analysis of these compounds, each with its own advantages and considerations, particularly regarding the inherent lability of the boronate ester group.
Electron ionization (EI) is a common technique for the mass spectrometric analysis of volatile and thermally stable compounds. For simple pinacol boronate esters, such as methylboronic acid pinacol ester and phenylboronic acid pinacol ester, EI-MS can provide valuable structural information through characteristic fragmentation patterns. The molecular ion peak (M+) is often observed, which confirms the molecular weight of the compound.
High-resolution mass spectrometry (HRMS) has been instrumental in confirming the elemental composition of various this compound compounds. For instance, the HRMS data for methyl boronic acid pinacolate ester shows a calculated m/z of 142.1165 for the molecular ion [M]+, with a found value of 142.1169. Similarly, for (1-methyl, 1-phenyl)ethyl boronic acid pinacolate ester, the calculated m/z for [M]+ is 247.1869, and the found value is 247.1865. This level of accuracy is crucial for unambiguous identification.
Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly useful for the analysis of larger and more complex molecules containing the pinacol boronate moiety, including peptide boronic acids. These methods typically result in the observation of protonated molecules [M+H]+ or other adducts, with minimal fragmentation. This is advantageous for accurately determining the molecular weight of the intact molecule. For example, in the analysis of peptide boronic acids, derivatization to the pinacol ester significantly improves molecular ion detection in MALDI-MS.
A notable challenge in the mass spectrometry of pinacol boronate esters is their susceptibility to hydrolysis, which can lead to the formation of the corresponding boronic acid. This can be particularly problematic in techniques that utilize aqueous mobile phases, such as liquid chromatography-mass spectrometry (LC-MS). To mitigate this, analytical strategies often involve the use of non-aqueous and aprotic solvents for sample preparation and chromatography.
The fragmentation of simple pinacol boronate esters under EI conditions often involves cleavage of the bonds adjacent to the boron atom and within the pinacol group. The specific fragmentation pattern can be used to identify the substituent attached to the boron atom and to confirm the presence of the pinacol ester group.
Below are interactive data tables summarizing the mass spectrometry data for selected this compound compounds.
Table 1: High-Resolution Mass Spectrometry Data for Selected this compound Compounds
| Compound Name | Molecular Formula | Calculated m/z ([M]+) | Found m/z ([M]+) | Ionization Method |
| Methyl boronic acid pinacolate ester | C7H15BO2 | 142.1165 | 142.1169 | EI-TOF |
| (1-methyl, 1-phenyl)ethyl boronic acid pinacolate ester | C15H24BO2 | 247.1869 | 247.1865 | EI-TOF |
| (R)-pinacol(1-phenylethyl)boronate | C14H21BO2 | - | - | - |
| 4-(boronic acid pinacolate ester)-4-phenyl-2-butene | C16H23BO2 | 258.1791 | 258.1787 | EI-TOF |
Table 2: Mass Spectrometry Data for Selected this compound Compounds
| Compound Name | Molecular Weight ( g/mol ) | Ionization Method | Observed Ions |
| Phenylboronic acid pinacol ester | 204.07 | - | - |
| 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane | 204.07 | - | - |
| Pinacolborane | 127.98 | - | - |
| 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | 127.98 | - | - |
Future Perspectives and Research Directions
Development of More Sustainable Methodologies
A significant trend in the future of pinacol (B44631) boronate chemistry is the move towards more sustainable and environmentally friendly synthetic practices. futuremarketreport.com This involves minimizing waste, reducing energy consumption, and replacing hazardous reagents with safer alternatives. futuremarketreport.comnih.gov
Key research areas include:
Visible-Light Photoredox Catalysis: This approach utilizes visible light as a renewable energy source to drive chemical reactions under mild conditions, often at room temperature. nih.govorgsyn.org It avoids the need for high temperatures and harsh reagents, contributing to a greener chemical process. Organic dyes like eosin (B541160) Y are being explored as catalysts for the visible-light-promoted synthesis of arylboronates from aryldiazonium salts. orgsyn.org
Electrosynthesis: Electrochemical methods represent a powerful and sustainable strategy for functionalizing molecules. acs.org Recent studies have demonstrated the use of electrochemistry for the three-component reaction of glycosyl bromides, [1.1.1]propellane, and bis(pinacolato)diboron (B136004) (B₂pin₂) to synthesize valuable glycosyl BCP–pinacolboronic esters. This method proceeds under mild conditions and shows exceptional functional group tolerance. acs.org
Catalyst-Free and Metal-Free Reactions: There is a growing effort to develop synthetic routes that eliminate the need for transition metal catalysts, which can be toxic and expensive. orgsyn.orgresearchgate.net For instance, catalyst-free conditions have been developed for the borylation of diazonium tetrafluoroborates in an acetone-water solution, where water plays a critical role in promoting the reaction via a radical pathway. orgsyn.org Similarly, metal-free transformations of arylamines to arylboronates using reagents like tert-butyl nitrite (B80452) and B₂pin₂ are being refined to broaden their applicability. rsc.org
These methodologies align with the principles of green chemistry, aiming to make the synthesis of and with pinacol boronates more economical and ecologically responsible. futuremarketreport.com
Exploration of Novel Catalytic Systems
The discovery of novel catalysts is paramount for unlocking new reactivity patterns and enhancing the efficiency of reactions involving pinacol boronates. Research is focused on designing catalysts that are not only highly active and selective but also robust and broadly applicable.
Current frontiers in catalysis for pinacol boronate esters include:
Dual Catalytic Systems: A major breakthrough has been the combination of photoredox catalysis with other catalytic cycles, such as nickel catalysis. acs.org This dual approach enables challenging C(sp²)–C(sp³) cross-coupling reactions between alkyl pinacolboronates and (hetero)aryl bromides under mild conditions. acs.org The photocatalyst generates radical species from the boronate ester, which then enter the nickel catalytic cycle to form the desired bond. acs.org
Lewis Base Catalysis: The activation of pinacol boronates through the formation of an adduct with a Lewis base is an emerging strategy. nih.govnih.govd-nb.info For example, the use of a pyridine-like Lewis base was found to be essential for the photoredox activation of boronic esters, enabling their use in C(sp²)–C(sp³) coupling reactions. nih.govd-nb.info This activation mode enhances reactivity and can circumvent issues associated with other boron reagents like trifluoroborate salts. nih.gov
Enantioselective Catalysis: A significant goal is the development of catalytic systems that can control stereochemistry. Researchers have reported enantioselective, catalytic 1,2-boronate rearrangements to synthesize chiral α-chloro pinacol boronic esters from simple starting materials. nih.gov These chiral building blocks can be further elaborated stereospecifically, providing access to a wide array of complex chiral molecules. nih.gov
The table below summarizes some novel catalytic systems and their applications in pinacol boronate chemistry.
| Catalytic System | Reaction Type | Key Features |
| Dual Ir/Ni Catalysis | C(sp²)–C(sp³) Cross-Coupling | Combines photoredox and nickel catalysis; operates under mild conditions; effective for coupling alkyl boronates with aryl bromides. acs.org |
| Photoredox with Lewis Base | Giese-type Addition / Cross-Coupling | Lewis base (e.g., quinoline, pyridine) activates the boronic ester towards single-electron oxidation. nih.govacs.orgnih.gov |
| Electrochemical Halogen-Atom Transfer (e-XAT) | Borylation of [1.1.1]propellane | Enables one-step, three-component synthesis of glycosyl BCP–Bpins under mild conditions. acs.org |
| Lithium-Isothiourea-Boronate Complex | Enantioselective 1,2-Boronate Rearrangement | Catalyzes the synthesis of chiral α-chloro pinacol boronic esters with high enantioselectivity. nih.gov |
Expansion of Substrate Scope and Functional Group Tolerance
A primary objective in synthetic chemistry is to develop methods that are broadly applicable to a wide range of substrates and tolerant of diverse functional groups. This is particularly crucial for applications in medicinal chemistry and materials science, where molecular complexity is high. enamine.net Research on pinacol boronates is continuously aimed at expanding their utility in this regard.
Recent advances have demonstrated:
Coupling of Diverse Nucleophiles: New methods, such as Ni/photoredox catalysis, have expanded the scope of effective coupling partners to include not only primary benzylic nucleophiles but also stabilized and nonstabilized secondary alkyl boronic esters. acs.org
Tolerance of Sensitive Groups: The development of milder reaction conditions has improved the tolerance for sensitive functional groups. For instance, a two-step deprotection protocol for alkyl pinacol boronates via transesterification with diethanolamine (B148213) followed by hydrolysis shows excellent tolerance for groups like esters, ketones, and nitriles. nih.govacs.org
Synthesis of Complex Scaffolds: Electrochemical approaches have enabled the synthesis of complex structures like glycosyl bicyclo[1.1.1]pentanes (BCPs) from pinacol boronates, showcasing exceptional functional group tolerance and scalability for late-stage functionalization. acs.org Palladium-catalyzed cross-coupling reactions have also been implemented in the industrial manufacture of pharmaceuticals, highlighting the broad functional group tolerance of these methods on a larger scale. researchgate.net
The table below provides examples of functional groups that are well-tolerated in modern synthetic methods involving pinacol boronates.
| Functional Group Category | Specific Examples Tolerated |
| Esters | Methyl ester, Benzyl (B1604629) ester, tert-butyl ester nih.govacs.orgrsc.org |
| Ketones | Cyclic and acyclic ketones nih.govacs.org |
| Nitriles | Aromatic and aliphatic nitriles nih.govacs.org |
| Heterocycles | Pyridine (B92270), Furan, Thiophene acs.orgresearchgate.net |
| Amides & Carbamates | N-Boc protected amines rsc.org |
| Sulfones | Alkyl and aryl sulfones rsc.org |
The ongoing expansion of substrate scope will ensure that pinacol boronates remain a central tool for constructing increasingly complex and functionally diverse molecules. researchgate.netnih.gov
Integration with Advanced Manufacturing Techniques
Translating laboratory-scale syntheses into industrial production requires methodologies compatible with advanced manufacturing technologies. A key development in this area is the adaptation of pinacol boronate chemistry to continuous flow processes.
Continuous flow chemistry offers several advantages over traditional batch processing, including:
Enhanced Safety: Better control over reaction temperature and mixing, which is particularly important for highly exothermic or fast reactions.
Scalability: Production can be easily scaled up by running the reactor for longer periods or by using parallel reactors.
Efficiency and Throughput: Automation and reduced manual handling lead to higher throughput and more consistent product quality. nih.govd-nb.info
Visible-light-mediated photoredox reactions involving pinacol boronates are particularly well-suited for flow chemistry. nih.govd-nb.info Researchers have developed efficient and high-throughput continuous flow processes for dual iridium- and nickel-catalyzed C(sp²)–C(sp³) coupling reactions. nih.gov This approach successfully circumvents solubility issues often associated with potassium trifluoroborate salts by using the more soluble pinacol boronate esters. nih.govd-nb.info The integration of automated synthesis platforms and high-throughput screening is also accelerating research and development, allowing for faster optimization of reaction conditions for synthesizing pinacol ester derivatives. futuremarketreport.com This synergy between modern synthetic methods and advanced manufacturing techniques is poised to streamline the production of valuable chemical entities, from pharmaceuticals to advanced materials. futuremarketreport.com
Q & A
Q. What are the optimal conditions for synthesizing boric acid pinacol esters, and how can reaction yields be maximized?
The synthesis of boric acid pinacol esters often involves transesterification or catalytic protodeboronation. For example, aminophenylboronic acid pinacol ester synthesis requires precise pH control (adjusted to 6 using 10% HCl) and cooling to 0°C to stabilize intermediates . In Chan–Evans–Lam coupling, adding boric acid as a promoter significantly improves yields (e.g., 86% yield in N1-arylation reactions) by facilitating transesterification of pinacol esters into reactive boronic acids . Maximizing yields also depends on solvent choice (e.g., acetonitrile) and stoichiometric ratios of diboron reagents .
Q. How does the solubility profile of boric acid pinacol ester influence reaction design in organic synthesis?
Boric acid pinacol esters exhibit moderate solubility in chloroform and ketones but low solubility in hydrocarbons. For instance, phenylboronic acid pinacol ester dissolves well in chloroform (highest solubility: ~0.8 mol/L at 25°C) but poorly in methylcyclohexane (~0.05 mol/L). This property necessitates solvent optimization—e.g., using dipolar aprotic solvents for homogeneous reactions or avoiding hydrocarbons for precipitation-sensitive steps .
Q. How can UV-vis spectroscopy monitor reaction kinetics involving boric acid pinacol esters?
UV-vis spectroscopy tracks reaction progress by observing absorption shifts. For example, the reaction of 4-nitrophenylboronic acid pinacol ester with H₂O₂ at pH 7.27 shows a decrease in the 290 nm peak and emergence of a 405 nm peak, corresponding to boronate oxidation. This method enables real-time monitoring of boronate stability under oxidative conditions .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic protodeboronation of pinacol boronic esters?
Protodeboronation involves radical intermediates generated via visible-light activation. For example, photoinduced decarboxylative borylation uses diboron reagents (e.g., bis(catecholato)diboron) to form boryl radicals, enabling metal-free C–B bond formation. Radical chain propagation is initiated by light, with amide solvents stabilizing intermediates . Contradictions arise in non-radical pathways, where acid catalysis (e.g., MeO–Bcat) activates boronic esters for ionic reactions .
Q. How do radical chain reactions using pinacol boronic esters enable complex molecule synthesis?
Pinacol boronic esters serve as radical precursors in deboronative reactions. For example, transesterification with MeO–Bcat under acid catalysis generates alkyl radicals, which participate in cyclization or cross-coupling. This method has enabled 5-membered ring synthesis and functionalization of natural products, leveraging the stability of boronic esters while accessing radical reactivity .
Q. Why does boric acid enhance coupling efficiency in Chan–Evans–Lam reactions with pinacol esters?
Boric acid promotes in situ regeneration of reactive boronic acids from pinacol esters. In N1-arylation of pyrimidinones, adding 2 equiv of boric acid increases yields from 9% to 86% by shifting the equilibrium toward boronic acid formation. This contrasts with traditional methods requiring unstable free boronic acids .
Q. How can the thermal behavior of polymers derived from pinacol boronates be exploited for dynamic materials?
Poly(4-vinylphenylboronic acid pinacol ester) undergoes reversible ring-opening above 120°C, forming a crosslinked network with a glass-transition temperature (Tg) of 220°C. This dynamic behavior, confirmed by FTIR and rheology, allows recyclable thermosets. Solubility in toluene restores linear chains via ring-closing, enabling applications in self-healing materials .
Q. What contradictions arise in reaction outcomes when varying substituents on pinacol boronic esters?
Steric and electronic effects of substituents significantly impact reactivity. For example, alkenyl boronates (e.g., styryl derivatives) undergo efficient Chan–Evans–Lam coupling, but 2-phenylethynyl boronate fails due to steric hindrance. Similarly, cyclopropylboronic acid does not react in N1-alkylation, highlighting limitations in small-ring systems .
Methodological Recommendations
- For synthetic optimization : Prioritize pH control and solvent polarity adjustments to stabilize intermediates .
- For mechanistic studies : Combine UV-vis kinetics with radical trapping experiments to distinguish ionic vs. radical pathways .
- For material applications : Use DSC and rheology to characterize boronate-based polymer networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
